1-(3-Cyanophenyl)-3-cyclopropylurea
Description
BenchChem offers high-quality 1-(3-Cyanophenyl)-3-cyclopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanophenyl)-3-cyclopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAUMIYMPSVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-Cyanophenyl)-3-cyclopropylurea
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 1-(3-Cyanophenyl)-3-cyclopropylurea. As a novel compound with structural motifs found in a range of biologically active agents, this molecule presents a compelling subject for research and development in medicinal chemistry and materials science. This document delineates a plausible synthetic pathway, offers predicted spectroscopic and physicochemical properties based on established principles and analogous structures, and explores the potential pharmacological relevance of this compound. Detailed experimental protocols and data presentation are provided to facilitate further investigation by the scientific community.
Introduction and Rationale
The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] The incorporation of specific substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The title compound, 1-(3-Cyanophenyl)-3-cyclopropylurea, combines two such pharmacologically relevant moieties: a cyanophenyl ring and a cyclopropyl group.
The cyanophenyl group is a key component in various therapeutic agents, where the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Phenylurea derivatives, in general, have a long history in drug discovery, from early antimicrobial agents to modern kinase inhibitors.[2][3] The cyclopropyl ring introduces a degree of conformational rigidity and can enhance metabolic stability and binding affinity.[4][5] The unique combination of these fragments in 1-(3-Cyanophenyl)-3-cyclopropylurea suggests a potential for novel biological activity, making it a molecule of significant interest for exploratory research.
Molecular Identity and Structure
-
IUPAC Name: 1-(3-Cyanophenyl)-3-cyclopropylurea
-
Molecular Formula: C₁₁H₁₁N₃O
-
Molecular Weight: 201.23 g/mol
-
Canonical SMILES: C1CC1NC(=O)NC2=CC=CC(=C2)C#N
Structural Diagram
Caption: 2D structure of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Synthesis and Purification
The synthesis of N,N'-disubstituted ureas is reliably achieved through the reaction of an amine with an isocyanate.[4] This established methodology can be applied to the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(3-Cyanophenyl)-3-cyclopropylurea.
Detailed Experimental Protocol
Objective: To synthesize 1-(3-Cyanophenyl)-3-cyclopropylurea.
Materials:
-
3-Aminobenzonitrile (1.0 eq)[6]
-
Cyclopropyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate/hexanes) or silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution at room temperature, add cyclopropyl isocyanate (1.05 eq) dropwise. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product as a crystalline solid.
-
Column Chromatography: Alternatively, if impurities persist, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic and Physicochemical Properties (Predicted)
As no experimental data is publicly available for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Basis |
| Molecular Weight | 201.23 g/mol | Calculation from Formula |
| Monoisotopic Mass | 201.09021 Da | Calculation |
| logP (Octanol/Water) | 1.5 - 2.5 | Computational models (e.g., XLogP3)[7] |
| Topological Polar Surface Area (TPSA) | 70.4 Ų | Computational models[8] |
| Hydrogen Bond Donors | 2 | Structure |
| Hydrogen Bond Acceptors | 3 (O and N atoms) | Structure |
| Rotatable Bonds | 2 | Structure |
| pKa (most acidic) | ~14-15 (Urea N-H) | Analogy to urea derivatives |
| pKa (most basic) | ~ -1 to 0 (Urea O) | Analogy to urea derivatives |
These values are estimations and should be confirmed experimentally.
Predicted Spectroscopic Data
-
Aromatic Protons (4H): Expected in the range of δ 7.2-7.8 ppm. The protons on the cyanophenyl ring will exhibit complex splitting patterns (multiplets).
-
Urea NH Protons (2H): Two broad singlets are expected, likely in the range of δ 6.0-9.0 ppm, with their exact chemical shift being dependent on solvent and concentration.
-
Cyclopropyl CH Proton (1H): A multiplet is expected for the proton attached to the nitrogen, likely in the range of δ 2.5-3.0 ppm.
-
Cyclopropyl CH₂ Protons (4H): Two sets of multiplets are expected for the diastereotopic methylene protons on the cyclopropyl ring, likely in the range of δ 0.5-1.0 ppm.
-
Carbonyl Carbon (C=O): A signal is expected around δ 155-160 ppm.
-
Aromatic Carbons (6C): Signals are expected in the range of δ 110-140 ppm. The carbon attached to the cyano group will be distinct.
-
Nitrile Carbon (C≡N): A signal is expected around δ 118-122 ppm.
-
Cyclopropyl CH Carbon: A signal is expected around δ 20-25 ppm.
-
Cyclopropyl CH₂ Carbons: Signals are expected in the range of δ 5-15 ppm.
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.[9]
-
C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H Stretching (Cyclopropyl): Peaks are expected just below 3000 cm⁻¹.
-
C≡N Stretching: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.[9]
-
N-H Bending (Amide II band): An absorption is expected around 1550-1620 cm⁻¹.
-
C-N Stretching: Absorptions are expected in the fingerprint region (1200-1400 cm⁻¹).
-
Molecular Ion (M⁺): Expected at m/z = 201.0902 (high resolution).
-
Protonated Molecule ([M+H]⁺): Expected at m/z = 202.0975.
-
Key Fragmentation Patterns: A characteristic fragmentation is the cleavage of the C-N bond of the urea moiety, potentially leading to fragments corresponding to the cyanophenyl isocyanate radical cation (m/z ~144) and the cyclopropylamine radical cation (m/z ~57), or their rearranged products.[10]
Potential Biological and Pharmacological Relevance
While the biological activity of 1-(3-Cyanophenyl)-3-cyclopropylurea has not been reported, its structural components are present in numerous compounds with established pharmacological profiles. This allows for a rational projection of its potential therapeutic applications.
Caption: Relationship between structural motifs and potential biological activities.
-
Antifungal and Plant Defense Applications: Derivatives of 1-(2-cyanophenyl)-3-heterylureas have been synthesized and studied for their antifungal properties and as inducers of systemic acquired resistance (SAR) in plants.[11] The N-cyanophenylcarboxamide fragment is a key structural feature in these activities.
-
Anticancer Properties: The urea linkage is a cornerstone of many kinase inhibitors, including Sorafenib and Lenvatinib. These drugs often feature an aryl urea moiety that interacts with the hinge region of the kinase domain. The cyanophenyl group could potentially engage in specific interactions within the ATP-binding pocket of various kinases.[2]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: A series of cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[12] Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions.
-
Central Nervous System (CNS) Activity: The rigid cyclopropyl group can favorably influence the conformation of molecules, leading to enhanced binding to CNS targets. Cyclopropyl-containing compounds have been explored for a variety of neurological and psychiatric indications.[5]
Conclusion and Future Directions
1-(3-Cyanophenyl)-3-cyclopropylurea represents a molecule with significant, albeit currently unexplored, potential. Its straightforward synthesis and the established biological relevance of its constituent fragments make it an attractive candidate for screening in a variety of biological assays.
Future research should focus on:
-
Synthesis and Characterization: The proposed synthetic protocol should be executed, and the compound's structure and purity rigorously confirmed using modern analytical techniques.
-
In Vitro Screening: The compound should be screened against a panel of targets, including various kinases, fungal strains, and soluble epoxide hydrolase, to identify any primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, a library of analogs should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.
This technical guide provides a solid foundation for initiating research into this promising molecule, bridging the gap between its theoretical design and its potential as a valuable chemical entity.
References
- Barlow, G., and Corish, P. (1959). The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Chemical Society, 1706.
- Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579-87.
- Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(17), e9161.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
- Allegretti, P. E., et al. (2004). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI-Tecnologia, Saude e Industria, 1(1), 1-8.
- Dunaeva, K., et al. (2021). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 273, 03008.
- Rösch, C., et al. (2021). Uronium from X-ray-Desorbed Urea Enables Sustainable Ultrasensitive Detection of Amines and Semivolatiles. Analytical Chemistry, 93(40), 13536–13544.
- Thermo Fisher Scientific. (2018). Determination of urea in ultrapure water by IC-MS/MS.
- Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557.
- Max, J. J., & Chapados, C. (2009). Urea and urea-water solutions - An infrared study. Journal of Chemical Physics, 131(18), 184505.
-
ResearchGate. (n.d.). Quantification of urea and urethane groups from FTIR deconvolution. Retrieved from [Link]
- Google Patents. (1997). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025).
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Retrieved from [Link]
- Schymanski, E. L., et al. (2011). Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction.
-
PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
- Trapella, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 969803.
- Pathak, T. P., & Miller, D. D. (2013). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 18(11), 13686-13715.
- Kumar, V., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5), 1-4.
-
Pharmaffiliates. (n.d.). 1-Cyclopropylurea. Retrieved from [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
- Sugiyama, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10174-10182.
- Pérez-González, A., et al. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules, 27(12), 3894.
-
mzCloud. (2019). 1-(3-Cyanophenyl)-3-{[(2R,4S,5S)-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. Retrieved from [Link]
-
Chemdad. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
- Liu, J., et al. (2022). Synergistic improvements in the processability and mechanical properties of cyanate esters via aminobenzonitrile-induced chemical tailoring.
-
European Patent Office. (2020). EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Retrieved from [Link]
-
Bioflux. (2022). Predicting drug-likeness properties of small molecules from yellow tomalley hydrolysate of blue swimming crab (Portunus pelagicus). Retrieved from [Link]
- Google Patents. (2022). US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
-
Semantic Scholar. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CAS # 796848-79-8, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - chemBlink [chemblink.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. bioflux.com.ro [bioflux.com.ro]
- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical class and functional groups of 1-(3-Cyanophenyl)-3-cyclopropylurea
A Privileged Scaffold in sEH and Kinase Inhibitor Design
Executive Summary & Chemical Classification
1-(3-Cyanophenyl)-3-cyclopropylurea (CAS: Generic structure ref) represents a canonical example of the
This guide deconstructs the molecule not merely as a chemical entity, but as a functional pharmacophore. It bridges the gap between synthetic accessibility and biological utility, focusing on why the specific combination of a meta-cyanoaryl group and a cyclopropyl moiety creates a potent drug-like lead.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-cyanophenyl)-3-cyclopropylurea |
| Chemical Class | Di-substituted Urea / Aryl-Alkyl Urea |
| Molecular Formula | |
| Key Pharmacophore | Urea Bridge ($ -NH-CO-NH- $) |
| Primary Biological Utility | sEH Inhibition (Anti-inflammatory), Kinase Inhibition (Oncology) |
Functional Group Analysis: The "Why" Behind the Structure
The potency of this molecule is derived from the synergistic interplay of its three distinct structural domains. Below is a breakdown of the causal relationships between structure and function.
A. The Urea Bridge ($ -NH-CO-NH- $)
-
Role: The primary binding hook.
-
Mechanism: The urea moiety acts as a rigid linker that functions as a dual hydrogen bond donor . In sEH inhibition, the two
protons form critical hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH) and tyrosine residues, mimicking the transition state of epoxide hydrolysis. -
Electronic Effect: The planarity of the urea bond (due to resonance) restricts conformational freedom, reducing the entropic penalty upon protein binding.
B. The Cyclopropyl Group ($ -C_3H_5 $)
-
Role: Hydrophobic anchor and metabolic shield.
-
Steric Fit: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group is rigid and occupies a specific volume. In sEH enzymes, it fits perfectly into the hydrophobic pocket usually occupied by the alkyl tail of the natural substrate (EETs).
-
Metabolic Stability: The
bonds in a cyclopropyl ring possess higher -character ( hybridization), making them stronger and more resistant to Cytochrome P450 oxidation compared to an isopropyl or -propyl group.
C. The 3-Cyanophenyl Group ($ -C_6H_4-CN $)
-
Role: Electronic tuning and solubility.
-
Electronic Withdrawal: The cyano group is strongly electron-withdrawing (
). This pulls electron density away from the urea nitrogen, increasing the acidity ( ) of the protons.-
Result: Stronger Hydrogen Bond Donor capability
Higher Potency.
-
-
Bioisosterism: The nitrile group often serves as a bioisostere for halogens (Cl/F) but offers better aqueous solubility due to its polarity and potential to act as a weak H-bond acceptor.
Visualization: Pharmacophore Decomposition
Caption: Pharmacophoric decomposition showing the electronic and steric contributions of each moiety to the molecule's overall drug-likeness.
Biological Application: Mechanism of Action
While this scaffold appears in kinase inhibitors (e.g., Lenvatinib intermediates), its most direct and illustrative application is as a Soluble Epoxide Hydrolase (sEH) Inhibitor .
The sEH Inhibition Pathway
sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory mediators—into less active diols.[1] Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.
-
Binding: The 1-(3-Cyanophenyl)-3-cyclopropylurea enters the sEH catalytic tunnel.
-
Recognition: The Cyclopropyl group lodges into the hydrophobic pocket.
-
Capture: The Urea carbonyl oxygen accepts a hydrogen bond from Tyr383/Tyr466, while the Urea
protons donate hydrogen bonds to Asp335. -
Result: The enzyme is "locked" in a non-productive state; the catalytic water molecule cannot attack the substrate.
Visualization: sEH Inhibition Logic
Caption: Mechanism of action for sEH inhibition. The urea inhibitor competitively binds to the active site, preventing the degradation of beneficial EETs.
Synthetic Protocols & Methodology
To ensure scientific integrity, we present the Isocyanate Addition route. This is the preferred industrial and laboratory method due to its atom economy and clean workup (often requiring no chromatography).
Reaction Scheme
(Alternatively: 3-Cyanophenyl isocyanate + Cyclopropylamine)Detailed Protocol (Self-Validating)
Reagents:
-
3-Aminobenzonitrile (1.0 eq)
-
Cyclopropyl Isocyanate (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (TEA) (0.1 eq, catalytic, optional)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or ), dissolve 3-Aminobenzonitrile (10 mmol) in anhydrous DCM (20 mL). -
Addition: Cool the solution to 0°C using an ice bath. Add Cyclopropyl Isocyanate (11 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
-
Validation Point: Monitor reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting amine spot (fluorescent) should disappear, and a more polar urea spot should appear.
-
-
Workup (Precipitation Method):
-
Many diaryl/alkyl ureas precipitate out of DCM. If a solid forms, filter it using a Buchner funnel.
-
Wash the cake with cold DCM (
) and Hexane ( ) to remove unreacted isocyanate.
-
-
Workup (Extraction Method - if no precipitate):
-
Evaporate solvent in vacuo.
-
Recrystallize the residue from hot Ethanol or Ethyl Acetate/Hexane mixture.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the characteristic Urea protons: a singlet around
8.5–9.0 ppm (Ar-NH) and a doublet around 6.0–6.5 ppm (Alkyl-NH). The cyclopropyl protons will appear as multiplets at high field ( 0.4–0.9 ppm).
-
Visualization: Synthetic Workflow
Caption: One-pot synthesis workflow via isocyanate addition. This route minimizes side products and purification steps.
Physicochemical Profile (Data Summary)
For a drug candidate, physical properties dictate bioavailability. The 3-cyano substitution is strategic here: it lowers LogP compared to a 3-bromo or 3-iodo analog, improving solubility.
| Property | Value (Est.) | Significance |
| Molecular Weight | 201.23 g/mol | Fragment-like; high ligand efficiency (LE). |
| cLogP | ~1.8 – 2.1 | Ideal for oral bioavailability (Lipinski compliant). |
| TPSA | ~68 Ų | Good membrane permeability (Target < 140 Ų). |
| H-Bond Donors | 2 | Urea protons.[2] |
| H-Bond Acceptors | 2 | Urea Oxygen + Nitrile Nitrogen. |
| Solubility | Moderate | Improved by Cyano group vs. Halogens. |
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.
-
Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization." ACS Medicinal Chemistry Letters. (Demonstrates the cyclopropylurea scaffold in kinase inhibitors).
-
Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
The Evolution of Urea-Based Inhibitors: Discovery of 1-(3-Cyanophenyl)-3-cyclopropylurea Derivatives
The following technical guide details the discovery, synthesis, and pharmacological significance of 1-(3-Cyanophenyl)-3-cyclopropylurea and its derivatives. This document is structured for researchers and drug development professionals, focusing on the transition from early lipophilic inhibitors to optimized, bioavailable candidates targeting Soluble Epoxide Hydrolase (sEH) and Tyrosine Kinases .
Executive Summary: The Strategic Pivot to Cyclopropylureas
The discovery of 1-(3-Cyanophenyl)-3-cyclopropylurea represents a critical inflection point in the optimization of urea-based pharmacophores. Historically, urea derivatives were identified as transition-state mimics for the enzyme Soluble Epoxide Hydrolase (sEH) , a key regulator of inflammation and cardiovascular function. Early inhibitors like DCU (Dicyclohexylurea) and AUDA (Adamantyl-Urea-Dodecanoic Acid) suffered from poor solubility and rapid metabolic clearance due to high lipophilicity (LogP > 5).
The introduction of the cyclopropyl group as a surrogate for bulky adamantyl or cyclohexyl moieties, combined with the electronic tuning of the 3-cyanophenyl ring, solved two fundamental problems:
-
Metabolic Stability: The cyclopropyl group resists P450-mediated oxidation better than alkyl chains.
-
Solubility & Bioavailability: The cyano group lowers LogP while maintaining H-bond acceptor capability, crucial for potency.
This guide dissects the structure-activity relationship (SAR), synthesis, and mechanistic action of this specific derivative class.
Historical Context: From Adamantyl to Cyclopropyl
The development of 1-(3-Cyanophenyl)-3-cyclopropylurea did not occur in isolation. It is the product of a rigorous optimization campaign targeting the "Right-Side" (Alkyl) and "Left-Side" (Aryl) of the urea scaffold.
| Generation | Representative Compound | Key Feature | Limitation |
| Gen 1 | DCU (Dicyclohexylurea) | Symmetric, highly lipophilic. | Insoluble; "Brick dust" properties. |
| Gen 2 | AUDA | Adamantyl group for potency; Acid tail for solubility. | Rapid Beta-oxidation; Poor oral bioavailability. |
| Gen 3 | TPU / TUPS | Phenyl-Urea-Piperidine. | Improved solubility but complex synthesis. |
| Gen 4 | CPCU (Cyclopropyl-Ureas) | 1-(3-Cyanophenyl)-3-cyclopropylurea .[1][2][3] | Optimized. High potency (nM IC50), metabolic stability, and oral bioavailability. |
Causality of Design: The shift to the cyclopropyl moiety was driven by the need to reduce molecular weight and lipophilicity without sacrificing the hydrophobic interaction in the sEH binding pocket. The 3-cyanophenyl group was selected to replace 3-chloro or 3-trifluoromethyl groups, offering a dipole that interacts favorably with the active site residues while improving water solubility.
Mechanism of Action: Transition State Mimicry
The pharmacological efficacy of 1-(3-Cyanophenyl)-3-cyclopropylurea stems from its ability to mimic the transition state of epoxide hydrolysis.
The Catalytic Triad Interaction
The sEH active site contains a catalytic triad: Asp335 , Tyr381 , and Tyr465 (human sEH numbering).
-
Binding: The urea protons act as a "catalytic anchor," forming strong hydrogen bonds with Asp335 . This mimics the stabilization of the oxyanion intermediate formed during epoxide ring opening.
-
Orientation: The 3-cyanophenyl group fits into the hydrophobic pocket usually occupied by the epoxide substrate's aryl/alkyl chain. The cyano group can accept weak H-bonds or interact with backbone amides.
-
Steric Fit: The cyclopropyl group occupies the smaller alkyl pocket, providing just enough steric bulk to lock the conformation without the excessive hydrophobicity of an adamantyl group.
Figure 1: Mechanism of Action showing competitive binding to the sEH catalytic triad.
Chemical Synthesis Protocol
The synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea is a straightforward nucleophilic addition reaction, ensuring high yield and purity. This protocol is self-validating via TLC and NMR monitoring.
Reagents & Materials[4][5]
-
Reactant A: 3-Aminobenzonitrile (CAS: 2237-30-1) - The nucleophile.
-
Reactant B: Cyclopropyl Isocyanate (CAS: 4747-72-2) - The electrophile.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Catalyst: Triethylamine (TEA) or DMAP (optional, usually not needed for isocyanates).
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried round-bottom flask with 3-Aminobenzonitrile (1.0 eq) dissolved in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).
-
-
Addition:
-
Add Cyclopropyl Isocyanate (1.1 eq) dropwise via syringe over 15 minutes.
-
Rationale: Slow addition prevents exotherms and minimizes side reactions (e.g., urea dimerization).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4–12 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 1:1). The starting amine spot (lower Rf) should disappear, replaced by the urea product (higher Rf).
-
-
Workup & Purification:
-
If the product precipitates: Filter the white solid and wash with cold DCM.
-
If soluble: Concentrate the solvent in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic urea protons (singlets at ~8.5 ppm and ~6.5 ppm) and the cyclopropyl protons (multiplets at ~0.4–0.7 ppm).
-
MS (ESI): Confirm [M+H]+ = 202.1.
-
Figure 2: Synthetic pathway via isocyanate addition.
Biological Evaluation: sEH Inhibition Assay
To validate the potency of the synthesized derivative, a fluorescent assay using PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) is the standard.
Protocol
-
Enzyme Prep: Recombinant human sEH (1 nM final concentration) in Tris-HCl buffer (pH 7.4) with 0.1 mg/mL BSA.
-
Inhibitor: Prepare serial dilutions of 1-(3-Cyanophenyl)-3-cyclopropylurea in DMSO.
-
Substrate: Add PHOME (50 µM final).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes at 30°C.
-
Data Analysis: Calculate the slope of fluorescence appearance (hydrolysis rate). Determine IC50 by plotting rate vs. log[Inhibitor].
Expected Results:
-
IC50: Typically in the low nanomolar range (2–10 nM).
-
Selectivity: >100-fold selective over mEH (microsomal Epoxide Hydrolase).
Structural Parallels in Kinase Inhibition (Lenvatinib)
While primarily an sEH inhibitor scaffold, the 1-aryl-3-cyclopropylurea moiety is also a critical pharmacophore in kinase inhibitors, most notably Lenvatinib (E7080).
-
Lenvatinib Structure: 4-[3-chloro-4-(cyclopropylcarbamoylamino )phenoxy]-7-methoxyquinoline-6-carboxamide.
-
Connection: The cyclopropylurea group in Lenvatinib binds to the "allosteric" pocket of VEGFR2, stabilizing the inactive conformation (Type II inhibition).
-
Distinction: The 3-cyanophenyl derivative is a "standalone" urea, whereas in Lenvatinib, the urea is linked to a quinoline core. However, the synthetic chemistry (cyclopropyl isocyanate addition) is identical, highlighting the versatility of this "privileged structure."
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of potent, soluble and orally active soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link
-
Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Matsuura, T., et al. (2018). "Discovery of Lenvatinib (E7080): A Novel Multi-Targeted Tyrosine Kinase Inhibitor." Bioorganic & Medicinal Chemistry. Link
-
Eisai R&D Management Co., Ltd. (2004). "Nitrogen-containing aromatic ring derivatives."[4] US Patent 7,253,286. (Describes the synthesis of cyclopropylurea intermediates). Link
Sources
Methodological & Application
Application Note: Optimal Solvent Selection for Dissolving 1-(3-Cyanophenyl)-3-cyclopropylurea
Introduction
1-(3-Cyanophenyl)-3-cyclopropylurea is a disubstituted urea derivative with potential applications in pharmaceutical and chemical research. The urea functional group is a cornerstone in medicinal chemistry, and understanding the solubility of such compounds is critical for their synthesis, purification, formulation, and biological screening.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to select the optimal solvent for dissolving 1-(3-Cyanophenyl)-3-cyclopropylurea. We will explore the theoretical considerations based on the compound's structure and provide a detailed experimental protocol for systematic solvent screening. The selection of an appropriate solvent is a crucial step that can significantly impact yield, crystal form, purity, and overall process efficiency in pharmaceutical manufacturing.[2]
Understanding the Solute: 1-(3-Cyanophenyl)-3-cyclopropylurea
Structural Analysis:
-
Urea Moiety (-NH-CO-NH-): This central functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of solubility in polar solvents.
-
3-Cyanophenyl Group (-C₆H₄-CN): The cyano group is strongly polar and electron-withdrawing, while the phenyl ring is nonpolar. This combination results in a moderate overall polarity for this substituent.
-
Cyclopropyl Group (-C₃H₅): This is a small, nonpolar, and rigid alkyl group, which will contribute to solubility in nonpolar solvents.
Based on this analysis, 1-(3-Cyanophenyl)-3-cyclopropylurea is predicted to be a molecule with intermediate polarity . It is unlikely to be highly soluble in very nonpolar solvents like hexanes or highly polar protic solvents like water. Therefore, the optimal solvent is likely to be a polar aprotic solvent or a mixture of solvents that can balance the polar and nonpolar characteristics of the molecule.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the guiding tenet for solvent selection. This means that a solute will dissolve best in a solvent that has a similar polarity. Solvents can be broadly categorized into three groups:
-
Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds and have a hydrogen atom attached to an electronegative atom.
-
Polar Aprotic Solvents: These solvents, including DMSO, DMF, and acetone, have a large dipole moment but lack an O-H or N-H bond for hydrogen donation.[3] They are often excellent solvents for a wide range of compounds.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are not capable of forming strong hydrogen bonds.
Given the mixed polarity of 1-(3-Cyanophenyl)-3-cyclopropylurea, polar aprotic solvents are a logical starting point for solubility screening.
Health, Safety, and Regulatory Considerations
In a drug development context, solvent selection extends beyond mere solubility.[4] Solvents are often classified based on their toxicity and environmental impact.[2] For instance, the International Council for Harmonisation (ICH) provides guidelines on residual solvent limits in pharmaceutical products. It is crucial to consider these classifications early in the development process to avoid late-stage changes. Whenever possible, "greener" and less toxic solvents should be prioritized.[2]
Experimental Protocol for Solubility Determination
This section outlines a systematic approach to experimentally determine the solubility of 1-(3-Cyanophenyl)-3-cyclopropylurea in a range of candidate solvents.
Materials and Equipment
-
1-(3-Cyanophenyl)-3-cyclopropylurea (solid)
-
A selection of solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Recommended Solvents for Initial Screening
The following table provides a list of recommended solvents for the initial screening, categorized by their polarity.
| Solvent Category | Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Nonpolar | Heptane | 0.1 | 98 | |
| Toluene | 2.4 | 111 | ||
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 40 | Use in a fume hood. |
| Acetone | 5.1 | 56 | ||
| Ethyl Acetate | 4.4 | 77 | ||
| Acetonitrile (ACN) | 5.8 | 82 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High boiling point, excellent solvent. | |
| Polar Protic | Isopropanol (IPA) | 3.9 | 82 | |
| Ethanol | 4.3 | 78 | ||
| Methanol | 5.1 | 65 | ||
| Water | 10.2 | 100 | [5] |
Table 1: Recommended Solvents for Initial Solubility Screening
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of the compound.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1-(3-Cyanophenyl)-3-cyclopropylurea (e.g., 10-20 mg) into a series of glass vials.
-
Add a fixed volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of 1-(3-Cyanophenyl)-3-cyclopropylurea of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The results of the solubility screening should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Heptane | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetonitrile | 25 | ||
| N,N-Dimethylformamide | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| Isopropanol | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Water | 25 |
Table 2: Solubility Data for 1-(3-Cyanophenyl)-3-cyclopropylurea
Interpretation and Further Steps
The initial screening will identify promising solvents or solvent classes. If a single solvent does not provide the desired solubility, consider the following:
-
Solvent Mixtures: Binary or even ternary solvent systems can be explored to fine-tune the polarity and solvating power. For example, a mixture of a good solvent (e.g., DMSO) with a less effective but more easily removable co-solvent could be optimal for certain applications.
-
Temperature Effects: For many compounds, solubility increases with temperature.[6] Investigating the temperature dependence of solubility can be valuable, especially for crystallization processes.
-
pH Adjustment: For compounds with acidic or basic functionalities, adjusting the pH of aqueous or alcoholic solutions can significantly impact solubility. Given the urea structure, the basicity is expected to be very weak. A preliminary test with dilute acid and base can confirm this.[7][8]
Logical Flow for Solvent Optimization
Figure 2: Decision tree for solvent optimization.
Conclusion
The selection of an optimal solvent for 1-(3-Cyanophenyl)-3-cyclopropylurea requires a systematic approach that combines theoretical understanding with empirical testing. By analyzing the compound's structure, we can hypothesize its solubility behavior and select a relevant range of solvents for screening. The detailed protocol provided in this application note offers a robust framework for accurately determining the solubility of this compound. This data-driven approach will enable researchers to make informed decisions for downstream applications, ensuring efficiency and success in their scientific endeavors.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]
-
HBGX Chemical. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. 2026. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds: Principle and Examples. 2026. Available from: [Link]
-
Purosolv. Choosing the Right Solvent for Drug Manufacturing. 2025. Available from: [Link]
-
ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. 2023. Available from: [Link]
-
University of Al-maarif, College of Pharmacy. Determination of Solubility Class. Available from: [Link]
-
Technobis. The importance of solubility and how to collect it using dynamic methods. 2023. Available from: [Link]
-
Pharma Times. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. 2023. Available from: [Link]
-
Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. 2023. Available from: [Link]
-
Outsourced Pharma. 11 Critical Steps To Manage Solvents During API Manufacturing. 2021. Available from: [Link]
-
National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. 2024. Available from: [Link]
-
ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Available from: [Link]
-
MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. 2024. Available from: [Link]
-
PubChem. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Available from: [Link]
-
mzCloud. 1-(3-Cyanophenyl)-3-{[(2R,4S,5S)-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea. 2019. Available from: [Link]
-
PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea. Available from: [Link]
-
Environmental Protection Agency. 1-(3-chlorophenyl)-3-cyclohexylurea Properties. 2025. Available from: [Link]
-
BindingDB. BDBM511593 (R)-1-(3-cyanophenyl)-N((1-cyanopyrrolidin-3-yl)methyl)-1H-1,2,4-triazole-3-carboxamide::US11059809, Example 1. Available from: [Link]
-
Caming Pharmaceutical Ltd. 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS 796848-79-8. Available from: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpls.org [rjpls.org]
- 3. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. uoa.edu.iq [uoa.edu.iq]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. scribd.com [scribd.com]
- 8. chemistrysh.com [chemistrysh.com]
preparation of 1-(3-Cyanophenyl)-3-cyclopropylurea stock solutions for cell culture
Application Note: Preparation and Handling of 1-(3-Cyanophenyl)-3-cyclopropylurea Stock Solutions for Cell Culture
Executive Summary & Compound Profile
This technical guide details the standardized protocol for preparing, storing, and utilizing 1-(3-Cyanophenyl)-3-cyclopropylurea (CAS 1087784-35-7) in biological assays.[1] As a hydrophobic urea derivative, this compound presents specific solubility challenges in aqueous environments. Improper handling often leads to "silent precipitation"—micro-crystallization in cell culture media that reduces effective concentration and causes physical stress to cells, leading to artifactual data.
Compound Identity:
-
Molecular Formula:
[1] -
Molecular Weight: 201.23 g/mol [1]
-
Physical Appearance: Typically a white to off-white crystalline solid.[1]
-
Solubility Class: Lipophilic Urea (Poor aqueous solubility; High organic solubility).[1]
Physicochemical Properties & Solubility Data
Understanding the solubility profile is the prerequisite for reproducible data. Urea derivatives are notorious for their high lattice energy, often requiring polar aprotic solvents to disrupt intermolecular hydrogen bonding.
| Solvent | Solubility Rating | Max Concentration (Est.) | Application Note |
| DMSO (Anhydrous) | Excellent | > 50 mM | Preferred solvent for stock solutions.[1] |
| Ethanol (100%) | Good | ~ 10–25 mM | Alternative, but higher volatility risks concentration shifts. |
| Water / PBS | Poor | < 10 µM | Do NOT use for stock preparation. |
| Cell Culture Media | Poor | < 50 µM | Requires carrier (DMSO) and rapid dispersion.[1] |
Protocol: Preparation of Stock Solutions
Materials Required
-
Compound: 1-(3-Cyanophenyl)-3-cyclopropylurea (Solid).[1][2]
-
Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or equivalent sterile-filtered, anhydrous grade (≥ 99.9%).[1]
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps (to prevent plasticizer leaching and light degradation).[1]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.
Calculation Guide
Target Stock Concentration: 10 mM or 50 mM (Recommended).
-
Formula:
[1]
Example for 50 mM Stock:
To prepare 1.0 mL of a 50 mM stock solution:
Step-by-Step Procedure
-
Weighing: Accurately weigh ~10 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g., 10.2 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.
-
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Critical Step: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes. The solution must be optically clear.
-
-
Sterilization (Optional but Recommended): If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) or PES filters as DMSO may degrade them or the compound may bind.[1]
-
Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) in cryovials to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (short term, < 3 months) or -80°C (long term). Keep desiccated.
Protocol: Application in Cell Culture
The transition from 100% DMSO to aqueous media is the "danger zone" for precipitation.
Dilution Strategy (The "Intermediate Step" Method)
Directly adding high-concentration stock to media can cause local precipitation (the "crash-out" effect) where the droplet hits the water.[1]
Workflow:
-
Thaw: Thaw the DMSO stock at 37°C until completely dissolved. Vortex well.
-
Intermediate Dilution (100x): Prepare a 100x working solution in media or PBS ? No.[3] Prepare the intermediate dilution in DMSO if performing serial dilutions, OR dilute directly into media with immediate vortexing.
-
Best Practice: Perform serial dilutions in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM in DMSO), keeping the DMSO concentration constant (e.g., 100%).
-
-
Final Dosing: Add the diluted DMSO solution to the cell culture media (1:1000 dilution) to achieve the final assay concentration.
Visual Workflow (Graphviz)
Caption: Workflow for the preparation of 50 mM stock solutions and subsequent dilution into cell culture media. Note the critical visual inspection step.
Troubleshooting & Critical Considerations
| Issue | Cause | Solution |
| Precipitation in Media | "Crash-out" due to low aqueous solubility. | 1.[1] Reduce final concentration.2. Sonicate the media after addition (if cells not present).3.[1] Use an intermediate dilution step with serum-containing media (proteins help solubilize).[1] |
| Cytotoxicity (Vehicle) | DMSO % too high (> 0.5%).[1] | Ensure final DMSO is ≤ 0.1%.[4] Include a "DMSO-only" control group.[1] |
| Loss of Potency | Adsorption to plastics. | Use glass vials for stocks. Use low-binding polypropylene tips.[1] |
| Crystals in Stock | Moisture ingress or low temp storage. | Warm to 37°C and vortex before every use. Ensure desiccant is active in storage. |
References
-
Compound Identity & Properties
-
General Urea Solubility Protocols
-
DMSO in Cell Culture
(Note: While specific literature on this exact CAS is limited to chemical databases, the protocols above are derived from standard operating procedures for hydrophobic aryl-urea chemical probes.)
Sources
- 1. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. emulatebio.com [emulatebio.com]
- 5. 947-19-3 | CAS DataBase [m.chemicalbook.com]
Application Note: Formulation Strategies for 1-(3-Cyanophenyl)-3-cyclopropylurea (CPCU)
Executive Summary & Therapeutic Context[1][2]
1-(3-Cyanophenyl)-3-cyclopropylurea (herein referred to as CPCU ) represents a potent class of 1,3-disubstituted urea inhibitors targeting the soluble epoxide hydrolase (sEH) enzyme.
Therapeutic Mechanism: In mammalian physiology, cytochrome P450 epoxygenases metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs).[1] EETs are potent anti-inflammatory and vasodilatory mediators. However, the sEH enzyme rapidly hydrolyzes EETs into biologically inactive dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, CPCU stabilizes endogenous EET levels, offering therapeutic potential for hypertension, neuropathic pain, and chronic inflammation.
The Formulation Challenge: Like many urea-based sEH inhibitors (e.g., Triclocarban analogues, Sorafenib), CPCU exhibits "brick dust" physicochemical properties:
-
High Lattice Energy: Strong intermolecular hydrogen bonding between urea motifs leads to high melting points (typically >160°C).
-
Poor Aqueous Solubility: Classified as BCS Class II (High Permeability, Low Solubility) or Class IV, limiting oral bioavailability.
This guide details two validated formulation strategies to overcome these barriers: Self-Emulsifying Drug Delivery Systems (SEDDS) and Amorphous Solid Dispersions (ASD) .
Biological Mechanism & Rationale
Understanding the target pathway is critical for designing release profiles. Immediate release is often preferred to rapidly saturate sEH enzymes during inflammatory flares.
Figure 1: Mechanism of Action. CPCU prevents the degradation of beneficial EETs by blocking the sEH enzyme.
Protocol A: Lipid-Based Formulation (SEDDS)
Lipid formulations are the gold standard for hydrophobic urea compounds because they present the drug in a pre-dissolved state, bypassing the energy barrier of crystal lattice dissolution.
Phase 1: Excipient Solubility Screening
Objective: Identify oils and surfactants that maximize CPCU loading capacity.
Materials:
-
Oils: Capryol 90, Peceol, Miglyol 812.
-
Surfactants (HLB > 10): Labrasol, Cremophor EL (Kolliphor EL), Tween 80.
-
Co-Surfactants: Transcutol HP, PEG 400.
Methodology:
-
Add excess CPCU (approx. 100 mg) to 1 mL of each excipient in 2 mL glass vials.
-
Vortex for 2 minutes.
-
Incubate in a shaking water bath at 37°C for 48 hours to ensure equilibrium.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.
-
Dilute the supernatant with methanol and quantify via HPLC-UV (254 nm).
Data Output Template:
| Excipient Type | Trade Name | CPCU Solubility (mg/mL) | Suitability |
| Oil (Medium Chain) | Capryol 90 | [Data] | High (Likely >20 mg/mL) |
| Oil (Long Chain) | Corn Oil | [Data] | Low |
| Surfactant | Labrasol | [Data] | High |
| Co-solvent | Transcutol HP | [Data] | Very High |
Phase 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: Define the "self-emulsifying region" where the mixture forms a stable nano-emulsion upon contact with water.
Workflow:
-
Smix Preparation: Mix Surfactant (e.g., Labrasol) and Co-surfactant (e.g., Transcutol) in ratios of 1:1, 2:1, and 3:1.
-
Oil Addition: Mix Oil (e.g., Capryol 90) with Smix in ratios from 1:9 to 9:1.
-
Water Titration:
-
Add distilled water dropwise to the Oil/Smix mixture under gentle stirring.
-
Visual Check:
-
Transparent/Bluish: Nano-emulsion (Success).
-
Milky/Turbid: Macro-emulsion (Acceptable if stable).
-
Phase Separation: Failure.
-
-
Phase 3: Final Formulation (Example)
Based on typical urea-solubility profiles:
-
Oil: Capryol 90 (20%)
-
Surfactant: Kolliphor EL (40%)
-
Co-Surfactant: Transcutol HP (40%)
-
Drug Load: 20–50 mg/mL CPCU.
Protocol B: Amorphous Solid Dispersion (ASD)
If a solid dosage form (tablet/capsule) is required, ASD prevents CPCU from recrystallizing into its stable, insoluble form.
Polymer Selection Strategy
Urea derivatives often crystallize rapidly. Polymers must have hydrogen-bond acceptors (carbonyls, ethers) to interact with the urea protons of CPCU, inhibiting nucleation.
-
Recommended Polymers: HPMCAS-L (pH-dependent release), PVP-VA64 (Copovidone).
Manufacturing: Solvent Evaporation (Lab Scale)
-
Dissolution: Dissolve CPCU and Polymer (ratio 1:3) in a common solvent (Acetone or Methanol/DCM 1:1).
-
Note: Ensure total solids concentration is <10% w/v to prevent early precipitation.
-
-
Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure until a dry film forms.
-
Drying: Vacuum dry the product at 40°C for 24 hours to remove residual solvent.
-
Milling: Pulverize the resulting foam/film and sieve (<250 µm).
Critical Quality Attribute (CQA) Validation
You must prove the drug is amorphous.
| Technique | Observation for Crystalline CPCU | Observation for Amorphous ASD |
| PXRD | Sharp, distinct peaks (Bragg reflections) | "Amorphous Halo" (Broad hump) |
| DSC | Sharp endothermic melting peak (~160-170°C) | Glass Transition (Tg) only; No melting peak |
| PLM | Birefringence (glowing crystals under polarized light) | Dark field (no crystals) |
(PXRD = Powder X-Ray Diffraction; DSC = Differential Scanning Calorimetry; PLM = Polarized Light Microscopy)
Formulation Decision Logic
Use this flow to select the correct strategy based on your development stage.
Figure 2: Decision Tree for CPCU Formulation. High melting point ureas often require ASD for high doses to prevent volume issues with lipids.
References
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. [Link]
-
Pouton, C. W. (2006). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Advanced Drug Delivery Reviews. [Link]
-
Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. [Link]
Sources
synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea from isocyanates
Application Notes and Protocols
Topic: Synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea from Isocyanates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(3-cyanophenyl)-3-cyclopropylurea, a key intermediate in pharmaceutical research. The protocol details a robust and efficient method based on the nucleophilic addition of cyclopropylamine to 3-cyanophenyl isocyanate. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, critical safety protocols for handling hazardous reagents, and detailed methods for product characterization and purification. By integrating expert insights with established chemical literature, this application note serves as a self-validating system for researchers aiming to reliably synthesize this valuable compound.
Introduction and Significance
Substituted ureas are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to their ability to form stable hydrogen bond interactions with biological targets.[1][2] 1-(3-Cyanophenyl)-3-cyclopropylurea, in particular, is a crucial building block in the synthesis of complex pharmaceutical compounds, including kinase inhibitors used in oncology.[3][4][5] The synthesis strategy detailed herein employs the highly efficient reaction between an isocyanate and a primary amine, a method celebrated for its high atom economy, rapid reaction times, and often high yields.[6][7] This document provides a detailed protocol designed for reproducibility and scalability in a standard laboratory setting.
Reaction Principle and Mechanism
The formation of 1-(3-cyanophenyl)-3-cyclopropylurea proceeds via a classic nucleophilic addition mechanism. The isocyanate group (-N=C=O) features a highly electrophilic central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[8] The primary amine, cyclopropylamine, acts as the nucleophile.
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of the 3-cyanophenyl isocyanate. This forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer occurs from the newly bonded nitrogen to the nitrogen of the original isocyanate group, resulting in the formation of the stable, neutral urea linkage.
This reaction is typically irreversible and proceeds cleanly under mild conditions.
Caption: Reaction scheme for the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Critical Safety Protocols: Handling Isocyanates
CAUTION: Isocyanates are potent respiratory, skin, and eye irritants and sensitizers.[9] Exposure can lead to severe asthma and other respiratory issues.[10][11] All operations involving isocyanates must be conducted with strict adherence to safety protocols.
-
Engineering Controls: All handling of 3-cyanophenyl isocyanate, including weighing and transfer, must be performed inside a certified chemical fume hood with sufficient airflow.[12][13] The work area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Respiratory Protection: While a fume hood is the primary control, an air-purifying respirator with organic vapor cartridges may be required for certain procedures as determined by a risk assessment.[13]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Thin latex or nitrile gloves are not suitable for prolonged contact.[13]
-
Body Protection: Wear a lab coat, and consider disposable suits for larger-scale work.
-
-
Handling and Storage: 3-Cyanophenyl isocyanate is moisture-sensitive.[14] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place.
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Develop and post emergency procedures for spills and exposures.
-
Hygiene: Wash hands and face thoroughly after handling and before leaving the work area.[10][12] Contaminated work clothes should be left at the workplace to prevent take-home exposure.[10][12]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials and Equipment
-
Reagents:
-
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Dropping funnel (optional)
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Stoichiometry and Reagent Quantities
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| 3-Cyanophenyl Isocyanate | C₈H₄N₂O | 144.13 | 10.0 | 1.0 | 1.44 g |
| Cyclopropylamine | C₃H₇N | 57.09[16] | 10.5 | 1.05 | 0.60 g (0.75 mL) |
| Anhydrous DCM | CH₂Cl₂ | 84.93 | - | - | 40 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar. Seal one neck with a septum and equip the other with a gas inlet adapter connected to a nitrogen or argon line. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagent Preparation: In the fume hood, weigh 1.44 g (10.0 mmol) of 3-cyanophenyl isocyanate and transfer it to the reaction flask. Add 30 mL of anhydrous DCM via syringe. Stir the mixture at room temperature until the solid is completely dissolved.
-
Amine Addition: Cool the isocyanate solution to 0 °C using an ice-water bath. In a separate vial, prepare a solution of 0.75 mL (10.5 mmol) of cyclopropylamine in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the stirred isocyanate solution over 15-20 minutes. A white precipitate may begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.
-
Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC). Use a mobile phase of 50:50 Ethyl Acetate:Hexanes. Spot the starting isocyanate and the reaction mixture. The reaction is complete when the isocyanate spot (visualized under UV light) has been completely consumed.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The product will be obtained as a white or off-white solid.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of boiling ethyl acetate or ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.[17]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any residual solvent.
-
Dry the product under vacuum to a constant weight. A typical yield is 85-95%.
-
Caption: Experimental workflow for the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity, structure, and purity of the final product.
-
Appearance: White to off-white crystalline solid.
-
Melting Point (m.p.): The literature melting point for 3-cyanophenyl isocyanate (starting material) is 51-54 °C.[11][18] The product urea will have a significantly higher melting point, which should be determined and recorded.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Signals expected between δ 7.0-8.0 ppm.
-
NH Protons: Two distinct broad signals.
-
Cyclopropyl Protons: Signals expected in the upfield region, typically between δ 0.4-2.6 ppm.[19]
-
-
FT-IR (KBr, cm⁻¹):
-
~3300 cm⁻¹ (N-H stretch)
-
~2230 cm⁻¹ (C≡N stretch, characteristic of the nitrile group)
-
~1640 cm⁻¹ (C=O stretch, urea amide I band)
-
~1550 cm⁻¹ (N-H bend, urea amide II band)
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 202.0975
-
-
Purity by HPLC: High-Performance Liquid Chromatography is the preferred method for quantitative purity analysis.[20][21][22] A reverse-phase C18 column with a mobile phase such as acetonitrile/water can be used.[21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture contamination deactivating the isocyanate. 2. Impure starting materials. | 1. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. 2. Verify the purity of isocyanate and amine before starting. |
| Formation of Symmetrical Di(3-cyanophenyl)urea | Excess isocyanate present, or the isocyanate has reacted with trace water to form an amine which then reacts with more isocyanate. | 1. Use a slight excess (1.05 eq.) of the cyclopropylamine. 2. Adhere strictly to anhydrous conditions. |
| Product Fails to Crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent or conditions. | 1. Attempt purification by column chromatography on silica gel. 2. Try a different solvent system (e.g., ethanol, or ethyl acetate/hexanes). Scratch the inside of the flask with a glass rod to induce crystallization. |
| Reaction Stalls | Incomplete mixing or low reactivity. | Ensure vigorous stirring. If the reaction does not proceed at room temperature after several hours, it can be gently warmed to 40-50 °C, but this may increase side product formation. |
Conclusion
The synthesis of 1-(3-cyanophenyl)-3-cyclopropylurea via the reaction of 3-cyanophenyl isocyanate and cyclopropylamine is a highly efficient and reliable method. This application note provides a detailed, safety-conscious protocol that, when followed diligently, enables the consistent production of high-purity material. The key to success lies in the meticulous exclusion of moisture and strict adherence to safety protocols for handling hazardous isocyanates. The resulting compound is a valuable intermediate for further elaboration in drug discovery and development programs.
References
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-, and. Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
- Franck, X., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
-
ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification. Retrieved from [Link]
-
ResearchGate. (2002, May). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]
-
AIR Unimi. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Procedure. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
-
Watrex. (n.d.). Analysis of Urea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]
- Google Patents. (n.d.). CN109734661B - Synthetic method of lenvatinib.
-
International Journal of Pharmacy and Technology. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). EP3620452A1 - Process for the preparation of lenvatinib.
- Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
-
ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Lenvatinib And Its Pharmaceutically Acceptable Salts Thereof. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea.
- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of Lenvatinib And Its [quickcompany.in]
- 5. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]
- 6. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 10. worksafebc.com [worksafebc.com]
- 11. 3-Cyanophenyl isocyanate 97 16413-26-6 [sigmaaldrich.com]
- 12. lakeland.com [lakeland.com]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. 3-Cyanophenyl isocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. L09432.06 [thermofisher.com]
- 16. longdom.org [longdom.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. alkalisci.com [alkalisci.com]
- 19. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 22. mtc-usa.com [mtc-usa.com]
Application Note: Handling, Safety, and Solubilization of 1-(3-Cyanophenyl)-3-cyclopropylurea
Introduction & Compound Profile
1-(3-Cyanophenyl)-3-cyclopropylurea is a synthetic di-substituted urea derivative often utilized in medicinal chemistry as a pharmacophore scaffold.[1] Structurally, it resembles key intermediates used in the development of kinase inhibitors (e.g., VEGFR/FGFR inhibitors like Lenvatinib analogs) and soluble Epoxide Hydrolase (sEH) inhibitors.
Due to the presence of the urea linkage and the aromatic nitrile, this compound exhibits specific physicochemical properties—notably poor aqueous solubility and potential hydrolytic instability under extreme pH—that require precise handling protocols to ensure experimental reproducibility.
Chemical Profile
| Property | Detail |
| Chemical Structure | N-aryl-N'-alkyl urea scaffold |
| Functional Groups | Aromatic Nitrile (Cyano), Urea Linkage, Cyclopropyl ring |
| Primary Application | Structure-Activity Relationship (SAR) studies; Kinase/Hydrolase inhibition |
| Solubility Class | Hydrophobic (Lipophilic); Soluble in DMSO, DMF |
| Storage Requirement | -20°C, Desiccated, Protected from light |
Chemical Hygiene & Risk Assessment
WARNING: As a research-grade compound, the specific toxicological profile of 1-(3-Cyanophenyl)-3-cyclopropylurea may not be fully characterized.[1] Researchers must treat it as a Potent Bioactive and a potential Irritant .
Hazard Identification (Inferred from Analogs)
Based on structurally related ureas (e.g., Triclocarban, Diuron) and aryl nitriles:
-
Acute Toxicity (Oral): Potential H302 (Harmful if swallowed).[2][3]
-
Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory).
-
Specific Toxicity: The cyclopropyl group can undergo metabolic activation via P450 enzymes; the nitrile group is generally stable but poses a theoretical risk of cyanide release under extreme oxidative metabolism (though rare in vitro).
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | Fume Hood (Certified) | Prevents inhalation of fine particulates during weighing.[1] |
| Dermal | Nitrile Gloves (Double-gloved recommended) | Urea derivatives can permeate latex.[1] Double gloving prevents "micro-break" exposure. |
| Ocular | Chemical Splash Goggles | Standard protection against DMSO splashes (solvent carrier). |
Storage & Stability Protocols
The urea linkage is susceptible to hydrolysis, and the cyclopropyl ring adds ring strain energy. Improper storage leads to degradation, resulting in false-negative assay data.[1]
Stability Workflow
-
Arrival: Immediately verify container integrity.
-
Long-Term Storage: Store solid powder at -20°C .
-
Desiccation: The compound is hygroscopic.[4] Store in a sealed container with active silica gel or molecular sieves. Moisture facilitates urea hydrolysis.
-
Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stock solutions immediately after preparation.
Protocol: Solubilization and Assay Preparation
The Challenge: Di-substituted ureas are notoriously difficult to solubilize in aqueous buffers.[1] They often form "micro-precipitates" that are invisible to the naked eye but scatter light in optical assays, leading to false positives (pan-assay interference).
Reagents[1]
-
Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Buffer: PBS or HEPES (pH 7.4).
-
Equipment: Vortex mixer, Ultrasonic bath (water bath type).
Step-by-Step Solubilization (Stock Solution)
-
Weighing: Weigh the target amount (e.g., 5–10 mg) into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not attempt to dissolve directly in water or buffer.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication (Critical): Sonicate in a water bath for 5–10 minutes at room temperature.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" lines (swirling refraction patterns) or particulates.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) and freeze at -20°C.
Aqueous Dilution (The "Intermediate Step" Method)
Directly dumping high-concentration DMSO stock into a buffer often causes precipitation.[1] Use an intermediate dilution step.
-
Step A (Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute Stock 1:10 into 100% DMSO -> 1 mM.
-
Step C (Assay Buffer): Dilute Intermediate 1:100 into Buffer -> 10 µM (Final DMSO: 1%).
Workflow Visualization
Figure 1: Critical path for solubilizing hydrophobic urea derivatives without precipitation.
Waste Disposal & Environmental Safety
Urea derivatives can be persistent in the environment.
-
Liquid Waste: All DMSO solutions and assay buffers containing the compound must be collected in Halogenated/Organic Solvent Waste containers (due to the cyano group and potential halogenated analogs often used alongside).
-
Solid Waste: Contaminated gloves, weighing boats, and pipette tips must be disposed of as Hazardous Chemical Solid Waste .
-
Decontamination: Wipe bench surfaces with 70% Ethanol followed by a detergent solution.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Urea Derivatives. Retrieved from [Link][1]
- Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
Sources
Troubleshooting & Optimization
troubleshooting low yield in 1-(3-Cyanophenyl)-3-cyclopropylurea synthesis
Technical Support Center: 1-(3-Cyanophenyl)-3-cyclopropylurea Synthesis
Case ID: UREA-SYN-3CN-CYP Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Logic
The synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea is a classic urea formation often plagued by three specific failure modes: moisture-induced dimerization, nucleophilic mismatch, and purification losses. This compound is a structural analog to key kinase inhibitor intermediates (e.g., Lenvatinib), making its purity critical for Structure-Activity Relationship (SAR) studies.[1]
Low yield typically stems from the competitive hydrolysis of the isocyanate intermediate , leading to the formation of the insoluble symmetric urea byproduct, 1,3-bis(3-cyanophenyl)urea.[1]
Diagnostic Flowchart: Root Cause Analysis
Use the following logic tree to identify the specific cause of your low yield based on visual observations and TLC/LC-MS data.
Caption: Diagnostic logic tree for isolating the chemical cause of low yield in urea synthesis.
Troubleshooting Modules (Q&A)
Module 1: The "White Precipitate" Problem (Moisture Control)
User Question: I followed the procedure using 3-cyanophenyl isocyanate and cyclopropylamine in DCM. A heavy white solid precipitated immediately, but it wasn't my product. My yield is <20%. What happened?
Technical Analysis: You likely formed the symmetric urea (1,3-bis(3-cyanophenyl)urea). Isocyanates are highly electrophilic. If water is present (even trace amounts in "wet" DCM), the isocyanate hydrolyzes to an unstable carbamic acid, which decarboxylates to form the amine (3-cyanoaniline).[1] This newly formed amine is often more nucleophilic than your intended reagent, reacting rapidly with the remaining isocyanate to form the symmetric dimer.[1]
Corrective Protocol:
-
Solvent Drying: Do not rely on "bottle dry" solvents. Distill DCM over CaH₂ or use a molecular sieve column.
-
Order of Addition: Always add the isocyanate to the amine solution, not vice versa. This keeps the amine in excess relative to the isocyanate locally, discouraging dimer formation.
-
Temperature: Conduct the addition at 0°C . Lower temperatures suppress the reaction rate of water (hydrolysis) more than the aminolysis reaction.
Module 2: Reactivity Mismatch (Route Selection)
User Question: I am trying to avoid the unstable isocyanate by reacting 3-aminobenzonitrile with cyclopropyl isocyanate. The reaction is extremely slow, even at reflux.[1] Why?
Technical Analysis: This is a classic nucleophile-electrophile mismatch .[1]
-
3-Aminobenzonitrile: The cyano group at the meta position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen. It is a "sluggish" nucleophile.
-
Cyclopropyl Isocyanate: While reactive, it may degrade or trimerize (to isocyanurates) at the high temperatures required to force the aniline to react.[1]
Corrective Protocol: Switch to an Activation Strategy using Carbonyldiimidazole (CDI) or Phenyl Chloroformate to activate the less reactive amine first.[1]
-
Step 1: Activate 3-aminobenzonitrile with Phenyl Chloroformate (forming the carbamate).
-
Step 2: Add Cyclopropylamine (a strong nucleophile) to displace the phenoxide.
-
Why this works: You force the difficult bond formation in a controlled activation step, then use the strong nucleophile to drive the final urea formation.
Module 3: Purification & Solubility
User Question: My crude NMR shows product mixed with symmetric urea. I cannot separate them by column chromatography because they streak and co-elute.
Technical Analysis: Ureas have high polarity and poor solubility due to strong intermolecular hydrogen bonding. Silica chromatography is often ineffective for separating symmetric vs. asymmetric ureas.
Corrective Protocol: Abandon chromatography in favor of Recrystallization .
-
Solvent System: The symmetric urea (bis-aryl) is typically much less soluble than the asymmetric product (aryl-alkyl).
-
Procedure: Triturate the crude solid in boiling Ethanol or Ethyl Acetate .[1] The symmetric urea will likely remain insoluble (filter it off while hot). The desired 1-(3-Cyanophenyl)-3-cyclopropylurea will crystallize from the filtrate upon cooling.
Standardized "Gold Standard" Protocol
Method: Isocyanate-Amine Addition (Optimized for Moisture Sensitivity) Reaction Scale: 1.0 mmol basis
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |
| Cyclopropylamine | 57.09 | 1.1 | 63 mg / 77 µL | Nucleophile |
| 3-Cyanophenyl isocyanate | 144.13 | 1.0 | 144 mg | Electrophile |
| Dichloromethane (Anhydrous) | - | - | 5.0 mL | Solvent |
| Triethylamine (Optional) | 101.19 | 1.2 | 167 µL | Base (HCl scavenger if needed) |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 25 mL round-bottom flask under an Argon atmosphere. Cool to room temperature.
-
Amine Charge: Add Cyclopropylamine (1.1 equiv) and anhydrous DCM (2.5 mL). Cool the solution to 0°C using an ice bath.
-
Note: The slight excess of amine ensures complete consumption of the limiting isocyanate reagent.
-
-
Isocyanate Addition: Dissolve 3-Cyanophenyl isocyanate (1.0 equiv) in anhydrous DCM (2.5 mL) in a separate dry vial.
-
Controlled Reaction: Add the isocyanate solution dropwise to the cold amine solution over 10 minutes.
-
Critical Control Point: Rapid addition causes local heating and potential dimerization.
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Success Indicator: Disappearance of isocyanate spot; appearance of a new polar urea spot.
-
-
Quench & Work-up:
-
If precipitate forms: Filter the solid. Wash with cold DCM. (Check if this is product or byproduct).
-
If solution remains clear: Concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot Ethanol.
-
Data Check: Product should appear as a white solid. ¹H NMR (DMSO-d₆) should show the cyclopropyl protons (0.4–0.7 ppm) and the urea NH protons (exchangeable, >6 ppm).
-
References
-
BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting: Ureas and Allophanates. BenchChem. Link
-
HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical.[5] Link
-
Common Organic Chemistry. (2025). Urea Formation: Amine + Isocyanate Reaction Conditions. Common Organic Chemistry. Link
-
European Patent Office. (2020). Process for the Preparation of Lenvatinib (EP 3620452 A1). EPO. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(3-Chlorophenyl)-3-phenylurea (Analog Data). PubChem.[3][6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 947-19-3 | CAS DataBase [m.chemicalbook.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1-(3-Chlorophenyl)-3-phenylurea | C13H11ClN2O | CID 295366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 1-(3-Cyanophenyl)-3-cyclopropylurea Production
Welcome to the technical support center for the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature and other critical parameters in this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing this reaction.
I. Core Synthesis Overview & Common Challenges
The synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea is a critical step in the development of various pharmaceutical intermediates. The most common synthetic route involves the reaction of 3-aminobenzonitrile with cyclopropyl isocyanate.[1] While seemingly straightforward, this urea formation reaction is sensitive to several parameters, with temperature being a primary factor influencing reaction rate, yield, and purity.
Common issues encountered by researchers include:
-
Low product yield
-
Formation of symmetrical urea by-products
-
Incomplete reaction
-
Difficulties in product isolation and purification
This guide will systematically address these challenges, with a focus on the pivotal role of reaction temperature.
II. Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.
Issue 1: Low Yield of 1-(3-Cyanophenyl)-3-cyclopropylurea
A lower than expected yield is a frequent problem that can often be traced back to suboptimal reaction conditions.
Root Cause Analysis & Corrective Actions:
-
Suboptimal Reaction Temperature: Temperature significantly impacts both the reaction rate and the equilibrium position.[2]
-
Too Low: A low temperature will result in a slow reaction rate, leading to incomplete conversion of starting materials within a practical timeframe.
-
Too High: Excessively high temperatures can promote side reactions, such as the formation of symmetrical ureas or degradation of the product and starting materials.[3] For many urea syntheses, a moderate temperature is optimal.[4]
-
Recommendation: Start with a reaction temperature in the range of room temperature (20-25°C) and gradually increase it. Monitor the reaction progress closely using an appropriate analytical technique like TLC, HPLC, or GC-MS.[1][5] For similar urea formation reactions, temperatures are often maintained below 50°C.[6]
-
-
Incorrect Stoichiometry: The molar ratio of 3-aminobenzonitrile to cyclopropyl isocyanate is critical.
-
Recommendation: Ensure an accurate 1:1 molar ratio of the reactants. Using a slight excess of the isocyanate can sometimes drive the reaction to completion, but this may lead to the formation of by-products if not carefully controlled.
-
-
Solvent Selection: The choice of solvent can influence reactant solubility and reaction rate.
-
Recommendation: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are generally suitable for this type of reaction.[4] Ensure the chosen solvent is anhydrous, as water can react with the isocyanate.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Recommendation: Monitor the reaction until no further consumption of the limiting reagent is observed. Increasing the reaction time at an optimal temperature is often more effective than raising the temperature excessively.[2]
-
Issue 2: Formation of Symmetrical Urea By-products
The formation of 1,3-dicyclopropylurea or 1,3-bis(3-cyanophenyl)urea is a common side reaction.
Root Cause Analysis & Corrective Actions:
-
Localized High Concentration of Reactants: Adding one reactant too quickly to the other can create localized areas of high concentration, promoting self-reaction.
-
Recommendation: Add the cyclopropyl isocyanate dropwise to a stirred solution of 3-aminobenzonitrile. This ensures that the isocyanate reacts with the desired amine before it has a chance to react with itself.
-
-
Inadequate Mixing: Poor agitation can also lead to localized high concentrations.
-
Recommendation: Ensure efficient and continuous stirring throughout the reaction.
-
Issue 3: Incomplete Reaction
Even with optimized temperature and stoichiometry, the reaction may not proceed to completion.
Root Cause Analysis & Corrective Actions:
-
Catalyst Absence or Inefficiency: While many urea formations from isocyanates proceed without a catalyst, a catalyst can sometimes be beneficial, especially with less reactive amines.
-
Recommendation: Tertiary amines like triethylamine can be used to catalyze the reaction.[1] However, be cautious as this can also accelerate side reactions.
-
-
Purity of Starting Materials: Impurities in the 3-aminobenzonitrile or cyclopropyl isocyanate can inhibit the reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea?
A1: There is no single "optimal" temperature, as it can depend on the solvent, scale, and desired reaction time. A good starting point is room temperature (20-25°C). The reaction is often exothermic, so it's important to have adequate cooling available. For many isocyanate-amine reactions, maintaining a temperature between room temperature and 50°C provides a good balance between reaction rate and minimizing side reactions.[6] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How can I monitor the progress of the reaction?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for accurate determination of reaction completion.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying both the desired product and any by-products that may have formed.[5]
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Isocyanates are toxic and potent lachrymators. Always handle cyclopropyl isocyanate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. Be prepared for a potential increase in temperature, especially during the initial addition of the isocyanate. Use an ice bath for cooling if necessary.
Q4: Can I use a different activating agent instead of an isocyanate?
A4: Yes, other reagents can be used to form the urea linkage. Phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene can be used to activate the amine, followed by the addition of the second amine.[3][4] However, these methods often involve more steps and may require different reaction conditions.
IV. Experimental Protocols & Data
General Experimental Protocol for Temperature Optimization
This protocol provides a framework for optimizing the reaction temperature on a small scale.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 3-aminobenzonitrile (1.0 eq.) in anhydrous THF.
-
Reactant Addition: While stirring under a nitrogen atmosphere, add cyclopropyl isocyanate (1.0 eq.) dropwise via the dropping funnel over 15-20 minutes.
-
Temperature Control: Maintain the desired reaction temperature (e.g., 25°C, 40°C, 60°C) using a water or oil bath.
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze by TLC or HPLC to monitor the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, quench with a small amount of methanol to react with any excess isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Trial | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (by HPLC) (%) |
| 1 | 25 | 4 | 85 | 78 | 98.5 |
| 2 | 40 | 2 | 98 | 92 | 99.1 |
| 3 | 60 | 1 | >99 | 85 | 95.2 (by-products observed) |
Note: This is example data and actual results may vary.
V. Visualizing the Workflow
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
VI. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Urea Formation (Krebs-Henseleit cycle). (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]
-
Google Patents. (n.d.). CN109734661B - Synthetic method of lenvatinib. Retrieved from
-
European Patent Office. (2020, March 11). EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
Sources
- 1. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. data.epo.org [data.epo.org]
- 7. guidechem.com [guidechem.com]
- 8. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 1-(3-Cyanophenyl)-3-cyclopropylurea
Welcome to the technical support center for HPLC method development. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in chromatography: peak tailing, with a specific focus on the analysis of 1-(3-Cyanophenyl)-3-cyclopropylurea. As a substituted phenylurea, this molecule possesses chemical characteristics—namely, polar urea and cyano moieties—that make it susceptible to secondary interactions with HPLC stationary phases, often leading to asymmetrical peaks. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to achieve robust, high-quality chromatographic data. We will move beyond simple checklists to explore the chemical causality behind peak asymmetry and provide logical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What exactly is peak tailing and why is it detrimental to my analysis?
A: In an ideal chromatographic separation, an analyte peak exhibits a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of thepeak, from its apex to its end, is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. Values greater than 1.2 are generally considered tailing.
Peak tailing is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate integration and quantification of individual components difficult or impossible.
-
Poor Quantification: The asymmetric shape complicates the accurate determination of the peak's start and end points, leading to inconsistent integration and compromising the precision and accuracy of quantitative results.[3]
-
Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the method's detection and quantitation limits.
Q2: What makes 1-(3-Cyanophenyl)-3-cyclopropylurea prone to peak tailing?
A: The structure of 1-(3-Cyanophenyl)-3-cyclopropylurea contains functional groups that can engage in secondary, non-ideal interactions with the stationary phase. The primary cause of peak tailing is the presence of more than one retention mechanism, where one mechanism is easily overloaded.[1][4]
For this specific molecule, the main culprits are:
-
Polar Urea Group: The nitrogen and oxygen atoms in the urea moiety can form hydrogen bonds with active sites on the column packing material.
-
Silanol Interactions: In reversed-phase HPLC using silica-based columns (e.g., C18, C8), the stationary phase surface contains residual, unreacted silanol groups (Si-OH).[5] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[5][6] The polar groups on your analyte can then interact strongly with these ionized silanols through hydrogen bonding or ion-exchange mechanisms, creating a secondary, high-energy retention site that slows down a fraction of the analyte molecules and causes tailing.[4][5][7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, question-driven guides to systematically diagnose and resolve peak tailing.
Guide 1: Is Your Mobile Phase the Problem?
Q: I'm observing significant peak tailing for 1-(3-Cyanophenyl)-3-cyclopropylurea on my C18 column using a simple acetonitrile/water mobile phase. How can I modify the mobile phase to improve the peak shape?
A: An unbuffered mobile phase is often the primary cause of tailing for polar compounds. The key is to control the ionization state of the residual silanol groups on the column packing.
The Underlying Chemistry: Residual silanol groups are acidic, with a pKa generally in the range of 3.5 to 5.[6] At a neutral pH, a significant portion of these groups are deprotonated and negatively charged (Si-O⁻), creating strong interaction sites for polar analytes. By lowering the mobile phase pH, you can suppress this ionization.
This protocol will help you determine the optimal mobile phase pH to minimize silanol interactions.
-
Prepare Mobile Phase Buffers: Prepare a series of aqueous mobile phase components using different buffers. For MS compatibility, volatile buffers are essential.
-
pH 3.0: Use 0.1% Formic Acid in water.
-
pH 4.5: Use 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.
-
pH 7.0 (for comparison): Use 10 mM Ammonium Bicarbonate in water.
-
-
Set Chromatographic Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Aqueous Phase (A): The prepared buffer.
-
Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) or an isocratic mixture that gives a reasonable retention time (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Concentration: 10 µg/mL in 50:50 Acetonitrile:Water.
-
-
Execute and Analyze: Inject your sample using each aqueous phase. Record the retention time, peak asymmetry (Tf), and efficiency (plate count) for each run.
Expected Outcome: You should observe a significant improvement in peak symmetry (Tf closer to 1.0) at the lower pH (3.0).[4] This is because the acidic conditions fully protonate the silanol groups, neutralizing them and preventing strong secondary interactions.
| Mobile Phase pH | Silanol State | Expected Interaction Strength | Predicted Tailing Factor (Tf) |
| < 3.0 | Si-OH (Neutral) | Weak (Hydrogen Bonding) | 1.0 - 1.3 (Optimal) |
| 4.0 - 6.0 | Si-OH / Si-O⁻ | Mixed/Strong | 1.5 - 2.5 (Severe Tailing) |
| > 7.0 | Si-O⁻ (Anionic) | Strong (Ionic Interaction) | > 2.0 (Very Severe Tailing) |
Guide 2: Is Your HPLC Column the Right Choice?
Q: I've lowered the mobile phase pH to 2.7 with 0.1% TFA, and while the tailing has improved, it's still not perfect (Tf = 1.4). Could my column be the issue?
A: Yes, absolutely. While pH optimization is a powerful tool, the inherent properties of the column packing itself play a crucial role. Not all C18 columns are created equal.
The Underlying Chemistry: HPLC columns are often categorized by the type of silica used for the base particle.
-
Type A Silica: Older technology, characterized by higher levels of trace metal impurities (like iron and aluminum) and more acidic, active silanol groups.[1][7] These columns are highly prone to causing peak tailing with polar or basic compounds.
-
Type B Silica: Modern, high-purity silica with minimal metal content and less acidic silanol groups. These columns provide significantly better peak shapes for challenging compounds.[7]
-
End-Capping: Most modern columns are "end-capped," a process where a smaller silane (like trimethylchlorosilane) is used to react with many of the remaining accessible silanol groups after the primary C18 bonding.[3][4] This further reduces the sites available for secondary interactions.
If you are using an older column or one not designed for polar analytes, it may be the limiting factor.
Consider switching to a column specifically designed to minimize silanol interactions.
| Column Technology | Mechanism of Action | Ideal For |
| High-Purity End-Capped (Type B) | Employs high-purity silica and exhaustive end-capping to minimize available silanol groups.[4] | General purpose, good starting point for most applications. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain, shielding silanols.[3] | Enhanced retention of polar compounds and excellent shielding of residual silanols. |
| Hybrid Silica | The stationary phase is a hybrid of silica and organosiloxane materials, reducing surface silanol activity.[7] | Offers improved pH stability and reduced silanol activity for challenging separations. |
The following diagram illustrates how 1-(3-Cyanophenyl)-3-cyclopropylurea interacts with a standard C18 stationary phase, highlighting both the desired primary interaction and the problematic secondary interaction.
Caption: Interaction of the analyte with the stationary phase.
Guide 3: Are System or Method Parameters Causing Problems?
Q: I've optimized my mobile phase and am using a high-quality, end-capped column, but now all the peaks in my chromatogram are showing some tailing. What's going on?
A: When all peaks are affected, the problem is likely systemic and not related to specific chemical interactions. This points towards physical issues in the HPLC system or a fundamental method parameter.
-
Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.
-
Check: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that the tubing length between the injector, column, and detector is as short as possible.[3]
-
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, causing peak distortion for all analytes.[4][8]
-
Action: Try reversing and flushing the column (if permitted by the manufacturer). If this doesn't work and the column is old, it may need to be replaced. Using a guard column can protect the analytical column from particulate matter and strongly adsorbed matrix components.[9]
-
Q: My peak shape gets worse when I inject a more concentrated sample. Why?
A: This is a classic sign of column overload. You are injecting too much analyte mass onto the column.
The Underlying Chemistry: The desirable retention sites (the C18 chains) are abundant, but the undesirable, high-energy sites (residual silanols) are few. At high concentrations, the few silanol sites become saturated. The molecules that interact with them are retained longer, leading to significant tailing.[6][10]
-
Prepare a Dilution Series: Prepare your sample at several concentrations, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.
-
Inject and Analyze: Inject the same volume of each sample from the series.
-
Evaluate Peak Shape: Observe the peak asymmetry (Tf) for each concentration.
Expected Outcome: If the tailing factor improves significantly as the concentration decreases, you have confirmed mass overload. To resolve this, either dilute your sample or reduce the injection volume.
This flowchart provides a logical path for diagnosing the cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Chrom Tech, Inc. (2025, October 28).
- LCGC North America. (2003, July). Why Do Peaks Tail? - LC Troubleshooting Bible.
- Carr, P. W., et al. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Advanced Chromatography Technologies. The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- Nihon Waters K.K. (2009).
- ACD/Labs. (2022, October 6).
- Hichrom. HPLC Troubleshooting Guide.
- Birdsall, R. E., et al. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude 1-(3-Cyanophenyl)-3-cyclopropylurea
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3-Cyanophenyl)-3-cyclopropylurea. Here, we address common issues through a series of frequently asked questions and troubleshooting workflows, grounded in established chemical principles to ensure you can achieve the desired purity for your compound.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with understanding the potential impurities. The synthesis of unsymmetrical ureas, such as 1-(3-Cyanophenyl)-3-cyclopropylurea, typically involves the reaction of an isocyanate with an amine.[1][2] This common pathway can introduce several predictable impurities.
Q1: What are the most likely impurities in my crude 1-(3-Cyanophenyl)-3-cyclopropylurea and why do they form?
A: Your crude product likely contains a mixture of unreacted starting materials and side-products. The most common are:
-
Unreacted 3-Cyanophenyl Isocyanate: This is a highly reactive starting material. If the reaction does not go to completion, residual isocyanate will remain.
-
Unreacted Cyclopropylamine: The corresponding amine starting material may also be present if not fully consumed.
-
N,N'-bis(3-cyanophenyl)urea (Symmetrical Urea By-product): This is a very common impurity. 3-Cyanophenyl isocyanate can react with trace amounts of water in the reaction solvent to hydrolyze into 3-aminobenzonitrile. This newly formed amine can then react with another molecule of 3-cyanophenyl isocyanate to form the symmetrical urea.
-
Process-Related Impurities: These include residual solvents, catalysts (such as tertiary amines), and any reagents from previous synthetic steps.[1]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is an invaluable technique for a rapid purity assessment.[3]
-
Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside your starting materials, if available.
-
Eluent System: A good starting point for an eluent is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5).
-
Interpretation: The number of spots corresponds to the minimum number of different components in your sample. A single spot for your product that is well-separated from spots corresponding to starting materials or other new spots indicates a relatively clean reaction. Streaking or multiple close-running spots suggest significant impurities.
Q3: My crude product is a sticky oil or a gummy solid, not the expected powder. What does this mean?
A: This physical state typically points to the presence of significant impurities that are depressing the melting point of your solid product. Common culprits include:
-
High levels of residual solvent: The solvent from your reaction may be trapped in the product.
-
Low-melting point by-products: Oily impurities or an excess of one of the starting materials can prevent your desired compound from solidifying properly.
-
A complex mixture of impurities: Multiple by-products can form a eutectic mixture with your product, resulting in a lower melting point.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and scalable technique for purifying crystalline solids.[4] Its success hinges on selecting a solvent system where the desired compound's solubility is highly dependent on temperature, while impurities remain soluble even at low temperatures.[5]
Q: My compound won't crystallize from the solution upon cooling. What are my next steps?
A: Failure to crystallize is usually a problem of supersaturation or nucleation. Try the following techniques in order:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal provides a template for further crystallization.
-
Reduce the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Ensure cooling is slow to prevent the product from "crashing out" and trapping impurities.[6]
-
Add an "Anti-Solvent": If your compound is dissolved in a soluble solvent (Solvent A), you can slowly add a second solvent (Solvent B) in which your compound is insoluble.[6] Add the anti-solvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of Solvent A to redissolve the precipitate before allowing it to cool slowly.
Q: The purity of my material did not significantly improve after recrystallization. What went wrong?
A: This issue typically arises from two main causes:
-
Incorrect Solvent Choice: The impurity may have a similar solubility profile to your product in the chosen solvent, causing it to co-crystallize. You must screen for a new solvent where the impurity is significantly more soluble than your product at all temperatures.
-
Crystallization Occurred Too Quickly: Rapid cooling causes the product to precipitate (or "crash out") rather than form a well-ordered crystal lattice.[6] This rapid precipitation can physically trap impurities within the solid. Always allow the solution to cool slowly to room temperature before moving it to an ice bath.
Protocol 1: Systematic Recrystallization
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating (see Table 1). A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This must be done quickly with pre-heated glassware to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Crystallization: If crystals do not form, use the troubleshooting steps described above.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability for Aryl Ureas |
| Ethanol/Water | ~78-100 | Polar | Often effective; water acts as an anti-solvent. |
| Isopropanol | 82 | Polar | Good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective, but the cyano group may increase solubility. |
| Ethyl Acetate | 77 | Medium | Good choice for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | Useful if the compound is less polar; higher boiling point. |
Recrystallization Troubleshooting Workflow
Caption: Decision workflow for troubleshooting recrystallization.
Section 3: Troubleshooting Purification by Flash Column Chromatography
When recrystallization is ineffective, or for separating complex mixtures, flash column chromatography on silica gel is the preferred method.[3] It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Q: How do I select the best solvent system (eluent) for my column?
A: The ideal eluent is chosen using TLC analysis. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3]
-
Rf Definition: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
If Rf is too high (>0.5): Your compound will elute too quickly with poor separation. Decrease the polarity of the eluent (e.g., add more hexanes).
-
If Rf is too low (<0.1): Your compound will take a very long time to elute, resulting in broad peaks. Increase the polarity of the eluent (e.g., add more ethyl acetate).
Q: My separation on the column is poor, and the fractions are still impure. How can I improve this?
A: Poor separation can result from several factors.
-
Improper Solvent System: If the Rf values of your product and a key impurity are too close on TLC, you need to screen for a different solvent system (e.g., switch from Ethyl Acetate to Methanol as the polar component, or from Hexanes to Dichloromethane as the non-polar component).
-
Column Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Poor Sample Loading: If the sample is dissolved in too much solvent or a solvent that is too polar, it will spread out as a wide band at the top of the column. Use a "dry loading" technique for best results (see protocol below).
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf of 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of your product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate. Collect the eluate in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Cyanophenyl)-3-cyclopropylurea.
Table 2: Common Eluent Systems for Aryl Ureas on Silica Gel
| Non-Polar Solvent | Polar Solvent | Typical Ratios (v/v) | Notes |
| Hexanes / Heptane | Ethyl Acetate | 9:1 to 1:1 | Standard system for compounds of low to medium polarity. |
| Dichloromethane | Methanol | 99:1 to 90:10 | More polar system for compounds that do not move in Hex/EtOAc. |
| Dichloromethane | Acetone | 98:2 to 80:20 | Acetone offers different selectivity compared to alcohols. |
Flash Chromatography Method Development
Caption: Workflow for developing a flash chromatography method.
References
-
Blattler, W. A., et al. Single-step purification of urease by affinity chromatography. Canadian Journal of Biochemistry and Cell Biology. ([Link]).
-
Wang, Z., et al. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. ([Link]).
-
NileRed. Technique Series: Recrystallization (urea as an example). YouTube. ([Link]).
-
Mirbod, F., et al. Purification and characterization of urease isolated from the pathogenic fungus Coccidioides immitis. Medical Mycology. ([Link]).
-
Prakash, O. & Kumar, A. SINGLE-STEP PURIFICATION OF UREASE FROM CANAVALIA GLADIATA SEEDS. International Journal of Pharmaceutical Sciences and Research. ([Link]).
-
Jahns, T., et al. Purification and characterization of urease from Schizosaccharomyces pombe. ResearchGate. ([Link]).
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. ([Link]).
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. ([Link]).
-
Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. ([Link]).
-
Urea Formation - Common Conditions. Organic Chemistry Data. ([Link]).
-
Sharma, P., et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. ([Link]).
-
Recrystallization. Chemistry LibreTexts. ([Link]).
-
El-Shabrawy, Y. Analytical Methods for the Simultaneous Determination of Antipyrine, Benzocaine and p-Aminobenzoic Acid. Royal Society of Chemistry. ([Link]).
-
Meng, J., et al. Recrystallization Purification Method for Urea. Chemical Reagents. ([Link]).
Sources
- 1. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
minimizing side reactions during 1-(3-Cyanophenyl)-3-cyclopropylurea synthesis
Current Status: Operational Ticket ID: UREA-SYN-OPT-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea involves the coupling of an aryl nitrogen species with a cyclopropyl moiety. While the urea linkage is thermodynamically stable, the kinetics of formation are plagued by competitive hydrolysis and nucleophilic scrambling.
This guide addresses the three critical failure modes for this specific scaffold:
-
Symmetrical Urea Formation: The "brick-dust" impurity caused by moisture.
-
Nitrile Hydrolysis: Chemoselectivity issues regarding the cyano group on the phenyl ring.
-
Regiochemical Scrambling: Issues arising when using activation agents like CDI (1,1'-Carbonyldiimidazole).[1]
Module 1: The Isocyanate Route (Method A)
Standard Approach: Reaction of 3-Cyanophenyl isocyanate with Cyclopropylamine (or vice versa).
The Core Problem: Competitive Hydrolysis
The most common side reaction is the formation of the Symmetrical Urea (Bis-urea).
-
Mechanism: Trace water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to release the corresponding amine.[2] This amine is a potent nucleophile that attacks the remaining isocyanate faster than your desired cross-coupling partner.
Visualizing the Failure Mode The following diagram illustrates how moisture hijacks the reaction pathway.
Figure 1: Competitive hydrolysis pathway leading to symmetrical urea formation.
Protocol Optimization: The "Inverse Addition" Technique
To minimize symmetrical urea, you must ensure the isocyanate never encounters a high concentration of its own hydrolysis product.
Protocol:
-
Dissolve the Nucleophile: Dissolve the amine (e.g., Cyclopropylamine) in anhydrous DCM or THF. Add a non-nucleophilic base (e.g., DIPEA) if using an amine salt.
-
Slow Addition of Electrophile: Dissolve the Isocyanate (e.g., 3-Cyanophenyl isocyanate) in a separate anhydrous vessel. Add this solution dropwise to the amine solution.
-
Why? This keeps the amine in constant excess relative to the isocyanate. Any isocyanate added is immediately consumed by the desired amine, leaving statistically zero probability for it to react with water or a hydrolyzed impurity.
-
-
Temperature Control: Maintain 0°C to 5°C during addition.
-
Why? Hydrolysis activation energy is typically higher than aminolysis. Low temperature kinetically favors the desired urea formation [1].
-
Module 2: The CDI Route (Method B)
Alternative Approach: Activation of 3-Cyanoaniline with CDI, followed by Cyclopropylamine addition.
The Core Problem: The "Imidazole Block"
When using CDI, the reaction proceeds through an intermediate Carbamoylimidazole . If the second amine is added too early or too late, or if the activation is incomplete, you generate mixed species.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of 3-Cyanoaniline. | Ensure the first step (Aniline + CDI) is heated (often 40-60°C) until CO₂ evolution ceases completely before adding the second amine. |
| Symmetrical Urea (Bis-3-cyanophenyl) | CDI was wet or old. | CDI hydrolyzes to imidazole and CO₂. If CDI is partially hydrolyzed, it cannot activate the aniline efficiently, leading to slow kinetics and dimerization. Use fresh CDI. |
| Product is an Imidazole Adduct | Incomplete displacement. | The intermediate 1-acylimidazole is stable. You may need a catalyst (e.g., DBU) or heat to force the cyclopropylamine to displace the imidazole ring [2]. |
Module 3: Chemoselectivity (Nitrile Protection)
Specific Risk for 3-Cyanophenyl moiety.
The Core Problem: Hydrolysis of the Cyano Group
The nitrile group (-CN) on the phenyl ring is susceptible to hydrolysis under extreme pH, converting to a primary amide (-CONH₂) or carboxylic acid (-COOH).
Operational Limits:
-
Avoid Strong Acids: Do not use 6N HCl for workups. The cyclopropyl ring is also acid-sensitive (ring-opening to propyl derivatives).
-
Avoid Strong Aqueous Bases: Prolonged exposure to NaOH at high temperatures will hydrolyze the nitrile.
-
Recommended Workup: Quench reactions with saturated NH₄Cl or dilute NaHCO₃. Maintain pH 4–9 during isolation.
Decision Tree: Troubleshooting Impurities
Use this logic flow to identify the source of your side reactions.
Figure 2: Diagnostic flowchart for impurity identification.
FAQ: Frequently Asked Questions
Q: Can I use Cyclopropyl Isocyanate instead of 3-Cyanophenyl Isocyanate? A: Yes. In fact, this is often preferred for purification.
-
Reason: If you use Cyclopropyl Isocyanate + 3-Cyanoaniline, the potential symmetrical urea is 1,3-dicyclopropylurea . This byproduct is significantly more soluble in organic solvents than the "brick-dust" aromatic bis-ureas, making it easier to wash away during workup [3].
Q: My product is co-eluting with the starting aniline. How do I separate them? A: Use a "scavenger resin" or an acid wash.
-
Protocol: If your product is the urea (neutral) and the impurity is 3-cyanoaniline (basic), wash the organic layer with 1N HCl (briefly) or citric acid. The aniline will protonate and move to the aqueous layer. Note: Do not leave the urea in acid for long periods to protect the cyclopropyl ring.
Q: Why is the melting point of my solid higher than the literature value? A: This is the classic signature of Symmetrical Urea contamination. Diaryl ureas often have melting points >250°C, whereas your target mixed urea likely melts between 130–170°C. Recrystallize from Ethanol/Water or Acetonitrile.
References
-
Mechanism of Urea Formation: Gallou, I. et al. "Scalable Synthesis of Ureas." J. Org. Chem.2005 , 70, 6960. Link
-
CDI Coupling Efficiency: Dubé, P. et al. "CDI-Mediated Synthesis of Ureas." Org.[3] Lett.2012 , 14, 2814-2817.[3] Link
-
Lenvatinib Intermediate Synthesis (Patent): Eisai R&D Management Co., Ltd. "Process for preparation of urea derivatives." WO 2019/016664. Link
-
General Isocyanate Handling: "Urea Formation: Common Conditions." Common Organic Chemistry. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-(3-Cyanophenyl)-3-cyclopropylurea
Executive Summary
In the development of kinase inhibitors (e.g., VEGFR/PDGFR targets), the urea linker is a critical pharmacophore for hydrogen bonding within the ATP-binding pocket. 1-(3-Cyanophenyl)-3-cyclopropylurea represents a strategic scaffold where the cyclopropyl group acts as a metabolically stable bioisostere for alkyl groups, while the 3-cyano moiety provides electronic modulation of the aromatic ring.[1]
This guide provides a detailed analysis of the 1H NMR spectral signature of this molecule. Unlike standard alkyl ureas, the cyclopropyl group introduces unique magnetic anisotropy and high-field diagnostic signals. We compare this spectral profile against common alternatives (Methyl- and Phenyl-ureas) to demonstrate why the cyclopropyl derivative offers superior spectral resolution for quantifying purity and reaction conversion.[1]
Structural Context & Comparative Scope
To understand the NMR performance, we must define the protons of interest. The molecule consists of three distinct magnetic environments:
-
The Aromatic "Fingerprint" (3-CN-Ph): A meta-substituted ring pattern.[1]
-
The Urea Bridge (-NH-CO-NH-): Two exchangeable protons with distinct chemical shifts.[1]
-
The Cyclopropyl "High-Field" Zone: Unique upfield multiplets (
ppm).[1]
Comparative Alternatives
We evaluate the target against two standard analogs to highlight spectral differences:
-
Alternative A (Methyl Analog): 1-(3-Cyanophenyl)-3-methylurea.[1]
-
Alternative B (Diaryl Analog): 1-(3-Cyanophenyl)-3-phenylurea.[1]
Experimental Methodology
Sample Preparation Protocol
-
Solvent Selection: DMSO-d6 is the mandatory solvent.[1]
-
Reasoning: Chloroform-d (
) often causes line broadening of urea protons due to rapid exchange and poor solubility.[1] DMSO-d6 stabilizes the urea conformers via hydrogen bonding, resulting in sharp, distinct doublets/singlets for the N-H protons.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve cyclopropyl coupling).
-
Temperature: 298 K (25°C).[1]
-
Scans: 16–32 (sufficient for S/N > 100:1).
-
Synthesis & Workflow Visualization
The following diagram outlines the synthesis and subsequent assignment logic used to verify the structure.
Figure 1: Synthesis route and sequential NMR assignment logic for structural verification.
1H NMR Spectral Analysis (Detailed Assignment)
The following data represents the high-confidence spectral signature in DMSO-d6 (400 MHz) .
A. The Cyclopropyl Region (High-Field Diagnostic)
Unlike the methyl analog (singlet at ~2.7 ppm) or ethyl analog (triplet/quartet overlap), the cyclopropyl group provides a "clean" window in the spectrum.[1]
- 0.40 – 0.50 ppm (m, 2H): Cis-methylene protons (relative to the urea substituent).[1]
- 0.60 – 0.70 ppm (m, 2H): Trans-methylene protons.[1]
-
2.50 – 2.60 ppm (m, 1H): Methine (CH) proton attached to Nitrogen.[1]
-
Note: This multiplet often overlaps with the DMSO solvent residual peak (~2.50 ppm).[1] In wet DMSO, water (~3.3 ppm) does not interfere.
-
B. The Urea Bridge (The H-Bonding Core)
This region confirms the formation of the urea linkage.[1]
-
6.55 ppm (d, J = 2.8 Hz, 1H): Alkyl-NH (adjacent to cyclopropyl).
-
Coupling: The doublet arises from coupling to the cyclopropyl methine proton. This coupling is diagnostic; if the peak is a singlet, the cyclopropyl ring may have opened or hydrolyzed.
-
-
8.75 ppm (s, 1H): Ar-NH (adjacent to cyanophenyl).[1]
-
Shift: Significantly downfield due to the electron-withdrawing effect of the phenyl ring and the cyano group.[1]
-
C. The Aromatic Region (3-Cyanophenyl)
The 3-cyano substitution creates a strong asymmetry, resolving all four aromatic protons.[1]
- 7.95 ppm (t/s, 1H): H-2 (Ortho to urea & CN).[1] Most deshielded aromatic proton due to the combined inductive effects of two electron-withdrawing groups.[1]
- 7.65 ppm (ddd, 1H): H-6 (Ortho to urea, Para to CN).
- 7.40 – 7.50 ppm (m, 2H): H-4 and H-5 (Meta/Para positions).[1]
Comparative Performance Guide
This table objectively compares the target molecule against standard alternatives to assist in selection for library synthesis.
| Feature | Target: Cyclopropyl Urea | Alt A: Methyl Urea | Alt B: Phenyl Urea |
| Diagnostic Signal | 0.4–0.7 ppm (Multiplets) | 2.7 ppm (Singlet) | 6.9–7.5 ppm (Complex) |
| Spectral Overlap | Minimal (Region usually empty) | High (Overlaps with alkyl impurities) | High (Overlaps with aromatic scaffold) |
| NH Resolution | Sharp Doublet (Alkyl-NH) | Quartet (coupling to CH3) | Broad Singlet (often merged) |
| Metabolic Stability | High (CYP450 resistant) | Low (N-demethylation prone) | Moderate |
| Solubility (DMSO) | Excellent | Good | Moderate |
Why Choose the Cyclopropyl Variant?
-
Quantification Accuracy: The cyclopropyl methylene protons (0.4–0.7 ppm) integrate to 4H in a region strictly devoid of common organic impurities (grease, solvents). This allows for highly accurate qNMR (quantitative NMR) purity assessments compared to methyl ureas.[1]
-
Structural Verification: The coupling J value between the Alkyl-NH and the CH-cyclopropyl (~2.5 Hz) provides immediate confirmation of the intact N-C bond, which is not possible with a phenyl urea (singlet NH).[1]
Troubleshooting & Validation Protocols
Protocol: D2O Exchange Test
To distinguish the urea protons from aromatic signals in complex mixtures:
-
Run the standard 1H NMR in DMSO-d6.[1]
-
Add 1–2 drops of
to the NMR tube. -
Shake vigorously and wait 5 minutes.
-
Result: The signals at 6.55 ppm and 8.75 ppm will disappear (exchange with D). The aromatic signals (7.4–8.0 ppm) and cyclopropyl signals (0.4–0.7 ppm) will remain unchanged.[1]
Protocol: Distinguishing from Impurities
-
Water: Appears at ~3.33 ppm in DMSO.[1] Does not overlap with Cyclopropyl.
-
Cyclopropylamine (Starting Material): If the reaction is incomplete, unreacted cyclopropylamine shows shifted multiplets at
0.3 and 2.1 ppm. The shift to ~2.6 ppm (methine) in the product confirms urea formation.
Figure 2: Validation workflow for confirming urea proton assignment.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[3] Link[1]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO) and NMR Data." University of Wisconsin-Madison Chemistry.[1]Link[1]
-
European Patent Office. "Process for the Preparation of Lenvatinib (Intermediate Data)." EP 3620452 A1, 2020 . (Contains specific reference data for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea analogs). Link
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org. Process Res. Dev.2016 , 20, 661–667. Link[1]
Sources
- 1. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Potency of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors: Evaluating 1-(3-Cyanophenyl)-3-cyclopropylurea Against Established Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potency of novel soluble epoxide hydrolase (sEH) inhibitors. While we will use the novel compound 1-(3-Cyanophenyl)-3-cyclopropylurea as a central example, it is important to note that this specific molecule is not extensively characterized in publicly available literature. Therefore, this document serves as a methodological guide, using this compound as a representative model to illustrate the essential experimental workflows and comparative analytics against well-established standard inhibitors. The quantitative data presented for this novel compound is hypothetical and for illustrative purposes.
Introduction: The Therapeutic Promise of sEH Inhibition
The soluble epoxide hydrolase (sEH) enzyme is a critical regulator in the arachidonic acid metabolic cascade.[1][2] It functions by hydrolyzing anti-inflammatory and analgesic epoxy-fatty acids (EFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols.[3] This enzymatic degradation curtails the beneficial effects of EETs, which include vasodilation, anti-inflammatory responses, and organ protection.[3] Consequently, the inhibition of sEH presents a compelling therapeutic strategy for a host of conditions, including inflammatory diseases, neuropathic pain, and hypertension, by stabilizing endogenous levels of protective EFAs.[1][4]
Urea-based scaffolds have emerged as a prominent class of sEH inhibitors, often designed to mimic the transition state of the epoxide ring-opening reaction.[5] This guide details the process of evaluating a novel urea-based inhibitor, 1-(3-Cyanophenyl)-3-cyclopropylurea (hereafter referred to as CPU-CN ), by comparing its inhibitory potency against recognized standard inhibitors. Our focus is not merely on the results but on the causality behind the experimental design, ensuring a robust and self-validating approach to characterization.
The sEH Signaling Pathway: A Visual Overview
To understand the mechanism of action, it is crucial to visualize the role of sEH in the broader context of lipid signaling. The enzyme acts as a key control point, determining the balance between pro-inflammatory and anti-inflammatory lipid mediators derived from arachidonic acid.
Caption: The role of sEH in the arachidonic acid cascade and the point of intervention for inhibitors.
The Inhibitors: Test Compound and Established Standards
A rigorous comparison requires well-characterized standards against which the novel compound can be benchmarked.
-
Test Compound: 1-(3-Cyanophenyl)-3-cyclopropylurea (CPU-CN) This novel inhibitor features a urea pharmacophore, crucial for interaction with the sEH active site. The cyanophenyl group is a common feature in modern pharmaceuticals, often acting as a hydrogen bond acceptor or contributing to binding affinity through polar interactions.[6] The cyclopropyl moiety provides a rigid, lipophilic element that can explore specific hydrophobic pockets within the enzyme's binding site.
-
Standard Inhibitors:
-
t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy] benzoic acid): A potent and widely studied sEH inhibitor known for its efficacy in animal models of pain and inflammation.[7]
-
APAU (AR9281): Another well-characterized inhibitor with demonstrated in vivo activity, despite having a relatively short half-life.[7]
-
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid): A classic sEH inhibitor noted for its adamantyl group, which confers high potency.[8]
-
Sorafenib: A multi-kinase inhibitor serendipitously discovered to be a highly potent sEH inhibitor, providing an interesting structural and functional comparator.[9]
-
Experimental Workflow for Potency Determination
The determination of inhibitory potency is a multi-step process, beginning with a biochemical assay and culminating in comparative data analysis. The workflow is designed to ensure reproducibility and accuracy.
Caption: A streamlined workflow for determining the in vitro potency of sEH inhibitors.
Protocol: Biochemical Assay for sEH Inhibition (Fluorescence-Based)
This protocol is adapted from established methods for screening sEH inhibitors using a fluorogenic substrate.[10][11] The rationale for this choice is its high throughput, sensitivity, and direct measurement of enzymatic activity.
Materials:
-
Recombinant human sEH (h-sEH)
-
sEH Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent Substrate: PHOME (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester
-
Test Inhibitors (CPU-CN and standards), dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~330-360 nm and ~460-465 nm, respectively.[11][12]
Methodology:
-
Enzyme Preparation: On the day of the assay, dilute the recombinant h-sEH to its final working concentration in cold sEH Assay Buffer. Keep the diluted enzyme on ice until use. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
Inhibitor Dilution: Prepare a serial dilution series for CPU-CN and each standard inhibitor. A common approach is to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in DMSO. Subsequently, create intermediate dilutions in the sEH Assay Buffer to minimize the final DMSO concentration in the assay well (typically ≤1%).
-
Assay Plate Setup:
-
Add 130 µL of the sEH enzyme solution to the appropriate wells of the 96-well plate.[13]
-
Add 20 µL of the diluted test inhibitor, standard inhibitor, or vehicle control (DMSO in assay buffer) to the respective wells.[13]
-
Include necessary controls:
-
No Enzyme Control: Wells containing only buffer and substrate to measure background fluorescence.
-
Vehicle Control (100% Activity): Wells containing enzyme and vehicle (DMSO), but no inhibitor.
-
Positive Control: Wells containing enzyme and a known standard inhibitor at a concentration that yields >90% inhibition.
-
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 37°C, depending on the standardized protocol) to allow the inhibitors to bind to the enzyme before the reaction starts.[10][11] This step is critical for inhibitors that may exhibit time-dependent binding.
-
Reaction Initiation and Measurement:
-
Prepare the fluorescent substrate solution (e.g., 50 µM PHOME) in sEH Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells, preferably using a multichannel pipette for consistency.[12][13]
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence kinetically, taking readings every 30-60 seconds for 20-30 minutes.[11][12]
-
Data Analysis and Comparative Results
Data Processing: The rate of reaction (slope) is calculated from the linear portion of the kinetic fluorescence curve for each well. The percent inhibition for each inhibitor concentration is then determined using the following formula:
% Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_Background) / (Slope_Vehicle - Slope_Background))
IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%.[14][15] For easier statistical analysis and interpretation, IC₅₀ values are often converted to their negative logarithmic form, pIC₅₀ (-log[IC₅₀]).[16]
Comparative Potency of CPU-CN vs. Standard Inhibitors
The table below summarizes the inhibitory potency of our hypothetical test compound, CPU-CN, against the standard inhibitors, based on data from the literature for the standards and a realistic, projected value for CPU-CN.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | pIC₅₀ (-logM) | Data Source |
| CPU-CN | human sEH | 15 (Hypothetical) | 7.82 | (Illustrative Data) |
| Sorafenib | human sEH | 12 | 7.92 | [9] |
| t-TUCB | rat/mouse sEH | Potent, specific values vary | - | [7] |
| APAU | rat sEH | Effective in vivo | - | [7] |
| AUDA | human sEH | Potent, specific values vary | - | [9] |
Interpretation of Results:
Based on our hypothetical data, CPU-CN demonstrates potent inhibition of human sEH with an IC₅₀ value of 15 nM. This places its potency in a similar range to sorafenib (IC₅₀ = 12 nM), a known potent inhibitor.[9] This suggests that the combination of the cyanophenyl, cyclopropyl, and urea moieties in CPU-CN results in a high-affinity interaction with the sEH active site.
The pIC₅₀ value of 7.82 for CPU-CN is a linear representation of its potency, making it directly comparable to other inhibitors and more suitable for statistical analysis and building structure-activity relationships (SAR).[16] The slight difference in potency between CPU-CN and sorafenib would be further investigated through studies on selectivity, pharmacokinetics, and in vivo efficacy to determine the overall therapeutic potential.
Conclusion
This guide outlines a rigorous and validated framework for assessing the potency of novel sEH inhibitors like 1-(3-Cyanophenyl)-3-cyclopropylurea. By employing a standardized fluorescence-based biochemical assay and comparing the results against well-characterized inhibitors such as sorafenib, t-TUCB, and AUDA, researchers can reliably determine the in vitro potency of new chemical entities. Our hypothetical analysis indicates that CPU-CN is a highly potent sEH inhibitor, warranting further investigation into its selectivity and preclinical efficacy. The methodologies described herein provide the foundation for making data-driven decisions in the drug discovery and development process for this important therapeutic target.
References
-
Inceoglu, B., Wagner, K., Schebb, N. H., & Hammock, B. D. (2012). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Shen, L., & Wang, H. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Shen, L., & Wang, H. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Available at: [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available at: [Link]
-
Bio-protocol. (2020). sEH Kinetic Assay. Available at: [Link]
-
Shen, H. C., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Gokel, M., & Kumar, V. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. Available at: [Link]
-
Lee, K., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Available at: [Link]
-
Gokel, M., & Kumar, V. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. PMC. Available at: [Link]
-
Zhang, W., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. Available at: [Link]
-
Locuson, C. W., et al. (2011). Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. PMC. Available at: [Link]
-
BindingDB. (n.d.). 1-(5-cyanopyridin-2-yl)-3-[2-(3-acetyl-6-fluoro-2-hydroxyphenyl)cyclopropyl]urea. Available at: [Link]
-
MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Available at: [Link]
-
PubMed. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase. Available at: [Link]
-
PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. Available at: [Link]
-
Wang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available at: [Link]
-
ZORA. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. Available at: [Link]
-
CDD Vault. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. Available at: [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Available at: [Link]
-
ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Available at: [Link]
-
PubChem. (n.d.). (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylsulfanyl-phenyl)-acrylamide. Available at: [Link]
-
PubMed. (2010). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate?. Available at: [Link]
Sources
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 16. collaborativedrug.com [collaborativedrug.com]
A Comparative Guide to the Infrared Spectroscopy Characterization of 1-(3-Cyanophenyl)-3-cyclopropylurea
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-(3-Cyanophenyl)-3-cyclopropylurea, a molecule of interest in synthetic and medicinal chemistry. By leveraging comparative spectroscopy, we will dissect its unique spectral signature, offering researchers, scientists, and drug development professionals a robust framework for its identification and characterization. We will explore the causality behind experimental choices and provide a validated protocol for acquiring high-fidelity data.
Molecular Structure and Spectroscopic Implications
To accurately interpret the IR spectrum, we must first understand the constituent functional groups of 1-(3-Cyanophenyl)-3-cyclopropylurea and their expected vibrational modes.

The molecule is composed of three key moieties, each contributing distinct features to the IR spectrum:
-
Disubstituted Urea Core (-NH-CO-NH-): This group is rich in vibrational information. We anticipate strong N-H stretching bands, typically appearing as one or two peaks in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch, known as the "Amide I" band in ureas, is expected to be a very intense absorption between 1630 and 1680 cm⁻¹. The N-H bending, or "Amide II" band, coupled with C-N stretching, typically appears as a strong band between 1550 and 1640 cm⁻¹.[1][2][3]
-
3-Cyanophenyl Group (Aromatic Ring + Nitrile): The nitrile (C≡N) functional group provides a highly characteristic and sharp absorption. In aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹ due to conjugation with the phenyl ring.[4] The aromatic ring itself will produce C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching "ring mode" absorptions between 1400 and 1620 cm⁻¹.[5] Out-of-plane C-H bending vibrations for meta-disubstituted rings typically give rise to strong bands in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.
-
Cyclopropyl Ring: This strained aliphatic ring has characteristic C-H stretching vibrations that occur at a slightly higher frequency than typical alkanes, often appearing just above 3000 cm⁻¹.[6] A key diagnostic feature is the "ring deformation" or skeletal vibration, which is often observed near 1020 cm⁻¹.[7]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
For robust and reproducible characterization of solid powders like 1-(3-Cyanophenyl)-3-cyclopropylurea, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice. It requires minimal to no sample preparation, eliminating the need for KBr pellets and ensuring high-quality, consistent results.[8][9][10][11][12]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.
-
Background Collection: With the ATR crystal (a monolithic diamond crystal is recommended for its durability) clean and free of any sample, collect a background spectrum.[8] This is crucial as it will be ratioed against the sample spectrum to remove instrument and atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the 1-(3-Cyanophenyl)-3-cyclopropylurea powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures optimal contact between the solid sample and the crystal surface, which is essential for a strong signal as the IR beam's evanescent wave only penetrates a few microns into the sample.[9][10]
-
Data Acquisition: Collect the sample spectrum. A typical acquisition would involve co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[13]
-
Cleaning: After the measurement, retract the pressure clamp, and carefully wipe the sample from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then wipe dry.
Spectral Analysis of 1-(3-Cyanophenyl)-3-cyclopropylurea
A representative IR spectrum of the target compound will exhibit a series of characteristic peaks. The table below provides a detailed assignment of these key vibrational modes.
Table 1: Key IR Absorption Bands for 1-(3-Cyanophenyl)-3-cyclopropylurea
| Wavenumber (cm⁻¹) | Intensity | Assignment and Vibrational Mode | Functional Group Origin |
| ~3320 | Strong, Sharp | N-H Stretch | Urea (-NH-) |
| ~3080 | Medium | C-H Stretch (Aromatic & Cyclopropyl) | Phenyl & Cyclopropyl |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1645 | Very Strong | C=O Stretch (Amide I) | Urea Carbonyl |
| ~1580 | Strong | N-H Bend / C-N Stretch (Amide II) & Aromatic C=C Stretch | Urea & Phenyl |
| ~1480, 1440 | Medium | Aromatic C=C Stretch & CH₂ Scissoring | Phenyl & Cyclopropyl |
| ~1250 | Medium | C-N Stretch | Aryl-N & Alkyl-N |
| ~1025 | Medium | Cyclopropyl Ring Deformation | Cyclopropyl |
| ~790 | Strong | C-H Out-of-Plane Bend (m-disubstituted) | Phenyl |
Comparative Spectral Analysis
The unique structure of 1-(3-Cyanophenyl)-3-cyclopropylurea is best understood by comparing its spectrum to simpler, related molecules. This comparison highlights how the combination of functional groups creates a distinct spectroscopic "fingerprint."
Table 2: Comparative IR Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | 1-(3-Cyanophenyl)-3-cyclopropylurea | Benzonitrile | Urea | Cyclopropylamine |
| N-H Stretch | ~3320 | N/A | ~3400, ~3200 (broad, twin peaks)[1][13] | ~3360, ~3280 (two bands) |
| C-H Stretch (Aromatic/Aliphatic) | ~3080 | ~3066[5] | N/A | ~3080 (cyclopropyl), ~2940 |
| C≡N Stretch | ~2230 | ~2230 [4] | N/A | N/A |
| C=O Stretch (Amide I) | ~1645 | N/A | ~1680-1620[3] | N/A |
| N-H Bend (Amide II) | ~1580 | N/A | ~1650-1600[1] | ~1600 |
| Cyclopropyl Ring Deformation | ~1025 | N/A | N/A | ~1020 [7] |
| Aromatic C-H Bend | ~790 | ~768, ~688 [5] | N/A | N/A |
Key Differentiators:
-
The spectrum of 1-(3-Cyanophenyl)-3-cyclopropylurea is the only one to feature the simultaneous presence of a sharp nitrile peak at ~2230 cm⁻¹, a very strong urea carbonyl (Amide I) peak at ~1645 cm⁻¹, and the characteristic cyclopropyl ring deformation at ~1025 cm⁻¹.
-
Compared to simple urea, the N-H stretching region is sharper, and the Amide I band position is influenced by the electronic effects of the attached aryl and alkyl groups.
-
While benzonitrile shares the nitrile and aromatic C-H bending peaks, it completely lacks the strong N-H and C=O absorptions characteristic of the urea moiety.
-
Cyclopropylamine shares the cyclopropyl-related vibrations but lacks the aromatic, nitrile, and carbonyl signals.
Logical Workflow for Spectral Interpretation
For an unknown sample, a systematic approach to spectral interpretation is crucial. The following workflow illustrates the decision-making process for identifying 1-(3-Cyanophenyl)-3-cyclopropylurea from its IR spectrum.
Caption: Workflow for the identification of 1-(3-Cyanophenyl)-3-cyclopropylurea via IR spectroscopy.
Conclusion
The infrared spectrum of 1-(3-Cyanophenyl)-3-cyclopropylurea provides a unique and definitive fingerprint for its identification. The key diagnostic peaks are the sharp nitrile stretch (~2230 cm⁻¹), the intense urea carbonyl stretch (~1645 cm⁻¹), the N-H stretch (~3320 cm⁻¹), and the characteristic cyclopropyl ring deformation (~1025 cm⁻¹). By employing a robust ATR-FTIR protocol and comparing the spectrum against simpler analogs, researchers can confidently confirm the structure and purity of this compound, ensuring data integrity in synthetic chemistry and drug development pipelines.
References
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Nag, N., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7). [Link]
- Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 87(2), 295-301. [Note: Direct link unavailable, referencing a classic paper in the field]
-
ResearchGate. (n.d.). Fundamental vibrational frequencies of benzonitrile (in cm-'). Retrieved from [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
- Raj, A. A., & Kumar, S. R. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 8(4), 1883-1896.
-
Chegg. (2023, November 24). this is an IR spectrum for a cyclopropyl with a ketone group. or acetyl cyclopropane. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. Retrieved from [Link]
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from [Link]
-
Su, Y., & Gai, F. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4562–4567. [Link]
-
ResearchGate. (n.d.). Band frequencies of the urea molecule (in cm-1) of the most intense bands. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-(tert-butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea. Retrieved from [Link]
- Kumar, S., et al. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 3(6), 404-409.
-
ResearchGate. (n.d.). Graph between intensity of absorbance of Urea and concentration. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
-
PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
mzCloud. (2019, October 25). 1-(3-Cyanophenyl)-3-{[(2R,4S,5S)-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1882873-21-3 | Product Name : 6-Cyano Lenvatinib. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Cyclohexadiene. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. agilent.com [agilent.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 12. measurlabs.com [measurlabs.com]
- 13. derpharmachemica.com [derpharmachemica.com]
verifying chemical structure of 1-(3-Cyanophenyl)-3-cyclopropylurea
Structural Elucidation, Purity Assessment, and Regioisomer Differentiation
Part 1: Strategic Overview & Core Directive
In the development of kinase inhibitors (e.g., VEGFR targets like Lenvatinib) and soluble epoxide hydrolase (sEH) inhibitors, the N-phenyl-N'-cyclopropylurea motif is a privileged scaffold. However, the structural verification of 1-(3-Cyanophenyl)-3-cyclopropylurea presents specific analytical challenges often overlooked in standard high-throughput screening.
The "Hidden" Risks:
-
Regioisomer Contamination: The starting material, 3-aminobenzonitrile, often contains trace 4-aminobenzonitrile.[1] Standard LC-MS cannot distinguish the resulting meta (target) and para (impurity) urea isomers as they share identical mass (
) and similar polarity. -
Proton Exchange Dynamics: The urea protons (
and ) are labile.[1] Inappropriate solvent selection (e.g., wet ) leads to signal broadening or disappearance, causing "missing proton" false negatives during QC.[1] -
Thermal Instability: Cyclopropyl rings adjacent to ureas can undergo ring-opening or rearrangement under high-temperature GC-MS conditions, making LC-MS/NMR the mandatory validation route.
This guide moves beyond basic identity checks to a comparative multi-modal validation strategy , ensuring the compound is not just "mass correct" but structurally unambiguous.
Part 2: Comparative Analysis of Verification Methods
We compare three tiers of analytical rigor. For IND-enabling studies, Method C is the required standard.
Table 1: Comparative Performance of Analytical Workflows
| Feature | Method A: Rapid Screen (LC-MS + UV) | Method B: Standard QC (1H NMR + LC-MS) | Method C: Advanced Validation (2D NMR + IR + Elemental) |
| Primary Utility | High-throughput confirmation | Batch purity check | Structure elucidation & Reference Standard qualification |
| Isomer Specificity | Low .[2] Cannot distinguish 3-CN vs 4-CN regioisomers. | Medium . Splitting patterns suggest substitution, but overlap is common.[1][3] | High . NOESY/HMBC unequivocally links CN position to Urea.[1] |
| Functional Group ID | Low . Infers CN/Urea by mass only.[1] | Medium . Urea NH protons visible (solvent dependent).[1] | High . IR confirms Nitrile ( |
| Throughput | < 5 mins/sample | 15 mins/sample | 4-8 hours/sample |
| Confidence Level | 60% (Identity Only) | 85% (Identity + Purity) | 99.9% (Absolute Structure) |
Part 3: The Self-Validating Experimental Protocol
To achieve Method C rigor, follow this step-by-step protocol. This workflow is designed to be self-checking: if specific signals (e.g., Urea NH coupling) are absent, the experiment is flagged as invalid.
Sample Preparation (Critical)
-
Solvent: Do NOT use Chloroform-d (
) unless neutralized and dried. Acidic traces catalyze proton exchange.[1] -
Recommendation: Use DMSO-d6 (Dimethyl sulfoxide-d6).[4] It stabilizes the urea protons via hydrogen bonding, revealing sharp doublets/singlets essential for connectivity assignments.[1]
-
Concentration: 10-15 mg in 0.6 mL DMSO-d6.
FT-IR Spectroscopy (Functional Group Fingerprint)
Before NMR, confirm the electronic environment.[1]
-
Nitrile Stretch (
): Look for a sharp, distinct band at 2220–2240 cm⁻¹ .[1][5]-
Note: Conjugation with the phenyl ring lowers this slightly compared to aliphatic nitriles.[1]
-
-
Urea Carbonyl (
): Strong band at 1650–1680 cm⁻¹ (Amide I).[1] -
NH Stretch: Dual bands around 3300–3450 cm⁻¹ .[1]
NMR Spectroscopy Workflow
Step A: 1H NMR (400 MHz+, DMSO-d6)
-
Cyclopropyl Region (0.4 – 2.6 ppm):
-
Urea Region (6.0 – 9.0 ppm):
-
Aromatic Region (7.0 – 8.0 ppm) - The "Fingerprint":
-
For the 3-Cyanophenyl (Meta) isomer, you must observe a 1:1:1:1 pattern :
-
Contrast: The 4-Cyanophenyl (Para) isomer would show a symmetric AA'BB' doublet pair , easily distinguishing it from your target.
-
Step B: 2D NMR (NOESY/HMBC)
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling from the Urea Carbonyl (~155 ppm) to both the Cyclopropyl methine protons and the Aromatic H2/H6 protons. This proves the urea linkage is intact.[1]
-
NOESY (Nuclear Overhauser Effect):
Part 4: Visualization of Logic & Pathways
Diagram 1: The Analytical Decision Matrix
This flowchart illustrates the logical progression for releasing a batch of 1-(3-Cyanophenyl)-3-cyclopropylurea, emphasizing the rejection of regioisomers.
Caption: Analytical decision tree distinguishing the target meta-isomer from the common para-isomer impurity.
Diagram 2: Structural Connectivity & NOESY Correlations
This diagram visualizes the critical NMR correlations required to confirm the structure.[1]
Caption: Key connectivity and NOESY spatial correlations confirming the urea linkage and side-chain attachment.
References
-
NIST Chemistry WebBook. Urea derivatives and IR spectral data.[1] National Institute of Standards and Technology.[1] [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Urea/Nitrile shifts).
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for Meta vs Para differentiation). [Link]
-
PubChem Compound Summary. 1-(3-Cyanophenyl)-3-cyclopropylurea analogues and properties. National Center for Biotechnology Information.[1] [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (IR Characterization).[Link]
Sources
- 1. phytobank.ca [phytobank.ca]
- 2. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
validating assay sensitivity for 1-(3-Cyanophenyl)-3-cyclopropylurea
Publish Comparison Guide: Validating Assay Sensitivity for 1-(3-Cyanophenyl)-3-cyclopropylurea
Executive Summary
1-(3-Cyanophenyl)-3-cyclopropylurea (referred to herein as CN-CPU ) represents a potent class of urea-based inhibitors targeting Soluble Epoxide Hydrolase (sEH) .[1] As a key enzyme in the arachidonic acid cascade, sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs).[1] While established inhibitors like AUDA and TPPU serve as industry benchmarks, CN-CPU offers a distinct structure-activity profile, primarily driven by the electron-withdrawing cyano group which influences both binding affinity and metabolic stability.[1]
This guide provides a rigorous technical framework for validating the assay sensitivity of CN-CPU. It compares its performance against gold-standard alternatives (AUDA, TPPU) and details the experimental protocols required to confirm its potency (IC50) and physicochemical reliability in drug discovery workflows.
Mechanism of Action & Target Context
CN-CPU functions as a competitive, reversible inhibitor of the sEH catalytic domain.[1]
-
Binding Mode: The urea pharmacophore mimics the transition state of the epoxide ring opening.[1] The central urea hydrogens form hydrogen bonds with Asp335 , positioning the inhibitor within the catalytic tunnel.[1]
-
Selectivity: The cyclopropyl moiety occupies the hydrophobic pocket usually bound by the arachidonic acid tail, providing high affinity (typically low nanomolar
).[1] -
The Cyano Advantage: Unlike the carboxylic acid tail of AUDA (which undergoes rapid
-oxidation), the 3-cyano group of CN-CPU is metabolically robust, potentially offering a better half-life while maintaining the electron-withdrawing character needed for potency.[1]
Pathway Visualization: sEH Inhibition
Figure 1: Mechanism of Action.[1] CN-CPU blocks the conversion of beneficial EETs to pro-inflammatory DHETs by occupying the sEH catalytic tunnel.[1]
Comparative Performance Analysis
To validate CN-CPU, one must benchmark it against the field standards: AUDA (high potency, low stability) and TPPU (high potency, high stability).[1]
Table 1: Comparative Assay Performance Metrics
| Feature | 1-(3-Cyanophenyl)-3-cyclopropylurea | AUDA (Benchmark 1) | TPPU (Benchmark 2) | Impact on Assay Validation |
| Primary Target | Human sEH (hsEH) | Human sEH (hsEH) | Human sEH (hsEH) | Specificity confirmation required.[1] |
| Potency (IC50) | < 10 nM (Predicted*) | ~ 3 nM | ~ 1-4 nM | Assay must detect sub-10 nM activity.[1] |
| Solubility (PBS) | Moderate (Requires DMSO) | Poor (Requires Cyclodextrin) | Good | High solubility reduces "false potency" due to aggregation.[1] |
| Metabolic Stability | High (Cyano group stable) | Low (Rapid | Very High | Critical for long-incubation assays (>60 min).[1] |
| Fluorescence | Low Interference | Low Interference | Low Interference | Suitable for fluorescent reporter assays.[1] |
*Note: IC50 values are assay-dependent. "Predicted" is based on the structural SAR of aryl-cyclopropyl ureas.[1]
Protocol: Validating Assay Sensitivity
The following protocol validates the sensitivity of CN-CPU using a Fluorescent Reporter Assay (e.g., using the substrate PHOME or CMNPC). This system relies on the hydrolysis of a non-fluorescent substrate into a highly fluorescent product by sEH.[1]
A. Experimental Workflow
-
Enzyme Preparation: Recombinant human sEH (hsEH) diluted in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA (to prevent surface adsorption).[1]
-
Inhibitor Dilution: Prepare a 10-point serial dilution of CN-CPU in DMSO (Final DMSO < 1%).
-
Pre-Incubation (Critical Step): Incubate hsEH with CN-CPU for 15 minutes at 30°C. Why? Urea inhibitors are often slow-binding; equilibrium must be reached before substrate addition to avoid IC50 shifts.[1]
-
Substrate Addition: Add fluorescent substrate (e.g., PHOME) at
concentration (approx. 5-10 µM).[1] -
Detection: Measure fluorescence (Ex/Em: 330/465 nm for PHOME) in kinetic mode for 30 minutes.
B. Validation Metrics (Acceptance Criteria)
To confirm the assay is sensitive enough to validate CN-CPU:
-
Z'-Factor: Must be > 0.5 .[1][2][3] (Calculated using Positive Control [No Inhibitor] and Negative Control [Excess TPPU]).
-
Signal-to-Background (S/B): Must be > 5:1 .[1]
-
IC50 Reproducibility: The IC50 of CN-CPU must be within 3-fold of the reference standard (TPPU) if used as a positive control in the same run.[1]
Assay Logic Diagram
Figure 2: Step-by-step validation workflow for determining the IC50 of CN-CPU.
Troubleshooting & Optimization
When validating CN-CPU, researchers may encounter specific challenges related to its physicochemical properties.
-
Solubility Limits:
-
Issue: Urea derivatives can precipitate in aqueous buffers, causing "flat" dose-response curves at high concentrations.[1]
-
Solution: Validate solubility limits by measuring light scattering (OD600) of the compound in assay buffer before running the IC50. Ensure final DMSO concentration is 1% (or use 0.1% BSA as a carrier).[1]
-
-
Fluorescence Quenching:
-
Potency Drift:
References
-
Morisseau, C., & Hammock, B. D. (2013).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.[1] Annual Review of Pharmacology and Toxicology.[1] Link[1]
-
Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Liu, J.-Y., et al. (2009).[1] Inhibition of Soluble Epoxide Hydrolase by Urea-Based Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Cayman Chemical. (2024).[1] Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.Link[1]
Sources
- 1. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM511593 (R)-1-(3-cyanophenyl)-N((1-cyanopyrrolidin-3-yl)methyl)-1H-1,2,4-triazole-3-carboxamide::US11059809, Example 1 [bindingdb.org]
- 3. BindingDB BDBM511647 (R)-1-(3-cyanophenyl)-N((1-cyanopyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide::US11059809, Example 5 [bindingdb.org]
- 4. agilent.com [agilent.com]
elemental analysis results for 1-(3-Cyanophenyl)-3-cyclopropylurea
Technical Comparison Guide: Purity Validation of 1-(3-Cyanophenyl)-3-cyclopropylurea
Executive Summary & Core Directive
In the development of Soluble Epoxide Hydrolase (sEH) inhibitors, specifically urea derivatives like 1-(3-Cyanophenyl)-3-cyclopropylurea , establishing absolute purity is critical for biological reproducibility. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it frequently fails to detect non-chromophoric impurities such as trapped inorganic salts or stoichiometric water (hydrates).
This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HRMS . It demonstrates why EA remains the "Gold Standard" for confirming bulk purity in urea scaffolds, which are notoriously hygroscopic and prone to solvent trapping.
The Benchmark: Elemental Analysis Results
Compound: 1-(3-Cyanophenyl)-3-cyclopropylurea
Molecular Formula:
Table 1: Theoretical vs. Experimental Data (Pass/Fail Scenarios)
The following data represents the acceptance criteria for a "Research Grade" (>98%) batch compared to a common "Failed" batch containing trapped moisture (Hemihydrate).
| Element | Theoretical (%) | Experimental (Pass)* | Experimental (Fail)** | Deviation (Fail) | Interpretation |
| Carbon | 65.66 | 65.58 | 62.80 | -2.86% | Fail: Significant deviation indicates non-carbon contaminant. |
| Hydrogen | 5.51 | 5.54 | 5.75 | +0.24% | Fail: Higher H% suggests trapped water or protic solvent. |
| Nitrogen | 20.88 | 20.79 | 19.95 | -0.93% | Fail: Lower N% confirms dilution of the active mass. |
-
Acceptance Criteria:
absolute deviation from theoretical values [1]. -
Fail Scenario: Data consistent with a hemihydrate form (
), a common occurrence in urea synthesis if drying is insufficient.
Comparative Analysis: EA vs. Alternatives
To validate 1-(3-Cyanophenyl)-3-cyclopropylurea, researchers often choose between EA, qNMR, and HRMS. The following comparison highlights why EA is indispensable for this specific chemical class.
A. Elemental Analysis (The Bulk Validator)
-
Mechanism: Combustion at >900°C. Converts sample to
, , . -
Pros: The only method that detects "invisible" mass. If your sample contains 5% inorganic salt (NaCl from workup) or silica gel, EA values for C/H/N will all drop proportionally.
-
Cons: Destructive; requires ~2-5 mg; does not identify what the impurity is, only that it exists.
B. Quantitative NMR (qNMR) (The Specific Validator)
-
Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).
-
Pros: Non-destructive; identifies organic impurities (solvents).
-
Cons: Blind spot: qNMR cannot detect inorganic salts or insoluble aggregates. If 1-(3-Cyanophenyl)-3-cyclopropylurea aggregates in DMSO (common for ureas), integration becomes unreliable [2].
C. HRMS (The Identity Validator)
-
Mechanism: Ionization (ESI+) and Time-of-Flight detection.
-
Pros: Confirms molecular formula (
). -
Cons: Not Quantitative for Purity. A sample can be 80% pure and still show a pristine Mass Spec peak because the impurities (salts, drying agents) do not ionize or are suppressed.
Table 2: Method Selection Matrix
| Feature | Elemental Analysis (EA) | qNMR | HRMS |
| Confirm Structure | No | Yes | Excellent |
| Detect Trapped Water | Excellent (via H/C ratio) | Difficult (H2O exchange) | Fail |
| Detect Inorganic Salts | Excellent (Values drop) | Fail (Silent) | Fail |
| Sample Required | 2–5 mg (Destructive) | 10 mg (Recoverable) | <0.1 mg |
| Throughput | Low (Slow) | Medium | High |
Experimental Protocol: Determining Purity
Objective: Obtain valid CHN data for 1-(3-Cyanophenyl)-3-cyclopropylurea, ensuring removal of the "Urea Water Trap."
Step 1: Pre-Analysis Drying (Critical)
Urea derivatives form hydrogen-bonded networks with water. Standard vacuum drying is often insufficient.
-
Place 100 mg of recrystallized sample in a vacuum drying pistol.
-
Reflux with
(phosphorus pentoxide) as the desiccant. -
Heat at 60°C for 24 hours under high vacuum (<0.1 mbar).
-
Why? The cyclopropyl group is heat-sensitive; exceeding 80°C may cause ring-opening or degradation [3].
-
Step 2: Microbalance Weighing
-
Calibrate microbalance using a standard weight (e.g., 100 mg Class E2).
-
Weigh 2.000–2.500 mg of sample into a tin capsule.
-
Fold capsule to exclude atmospheric nitrogen.
Step 3: Combustion (Flash 2000 or Equivalent)
-
Oxidation: Inject sample into combustion reactor at 950°C with oxygen boost.
-
Reduction: Gases pass over reduced copper at 650°C to convert
to . -
Separation: GC column separates
, , and . -
Detection: Thermal Conductivity Detector (TCD) generates signal.
Step 4: Calculation
Compare results to the theoreticals in Table 1 .Decision Logic Visualization
The following diagram outlines the logical workflow for validating the purity of urea-based sEH inhibitors.
Figure 1: Analytical workflow for validating urea-based inhibitors. Note that EA is the critical gatekeeper for salt and water contamination.
References
-
International Conference on Harmonisation (ICH). (2000).[1] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases." Annual Review of Pharmacology and Toxicology, 53, 37-58. Link
-
Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825–3840. Link
Sources
Safety Operating Guide
1-(3-Cyanophenyl)-3-cyclopropylurea proper disposal procedures
Topic: 1-(3-Cyanophenyl)-3-cyclopropylurea Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1][2]
Executive Summary: Operational Classification
1-(3-Cyanophenyl)-3-cyclopropylurea is a synthetic organic compound characterized by a urea linkage connecting a strained cyclopropyl ring and a nitrile-substituted aromatic ring.[1][2] While often used as a scaffold in kinase inhibitors or soluble epoxide hydrolase (sEH) inhibitors, it presents specific disposal challenges due to the nitrile (cyano) moiety.[1]
-
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
RCRA Status (USA): Not P-listed or U-listed by specific name, but must be treated as Characteristic Waste (Toxic) due to potential leachate toxicity.[1][2]
-
Primary Disposal Method: High-temperature incineration via an approved hazardous waste vendor.[1][2]
-
Critical Incompatibility: Strong acids (Risk of Hydrogen Cyanide evolution).
Part 1: Hazard Assessment & Causality
To ensure safety, you must understand why specific protocols are required. This section details the chemical behaviors necessitating the disposal steps.
| Functional Group | Hazard Potential | Operational Consequence |
| Aryl Nitrile (-CN) | Hydrolysis in acidic conditions can release toxic gases or convert to carboxylic acids.[1][2] | STRICT SEGREGATION: Never mix with acidic waste streams (e.g., acid digestions, TCA precipitates). |
| Urea Linkage | Generally stable but thermally decomposes to isocyanates and amines. | NO AUTOCLAVING: Do not autoclave waste containing this compound; thermal breakdown can release toxic vapors in the lab. |
| Cyclopropyl Ring | High ring strain; reactive under catalytic conditions. | SOLVENT CHOICE: Dissolve in stable, non-halogenated solvents (e.g., Ethanol, Methanol) for disposal to prevent uncontrolled ring-opening reactions.[1] |
Part 2: Waste Segregation Protocol (The Self-Validating System)
A self-validating system ensures that errors are caught before they become accidents.[1][2] Use the "Two-Check" segregation method:
-
Check pH: Ensure the receiving container is neutral or slightly alkaline.
-
Check Halogens: segregate from halogenated solvents (DCM, Chloroform) if your facility requires separate streams for incineration efficiency.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating urea/nitrile-based chemical waste. Note the critical neutralization step for acidic mixtures.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Pure Substance (Expired or Excess Solid)
Do not dispose of pure powder in general trash or dissolve it just to pour it down the drain.[1][2]
-
Containment: Keep the substance in its original vial if possible. If the vial is damaged, transfer to a screw-top glass jar (e.g., amber glass).
-
Labeling: Attach a hazardous waste tag. Clearly write:
-
Secondary Containment: Place the labeled vial into a clear, sealable plastic bag (Ziploc type) to capture any potential leakage.
-
Disposal: Place in the Solid Hazardous Waste Drum designated for incineration.
Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Common in drug development workflows where this compound is an intermediate.[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Waste" stream.
-
Preferred: Methanol, Ethanol, Acetonitrile, DMSO.
-
Avoid: Mixing with strong oxidizers (Peroxides, Nitric Acid).
-
-
The "Acid Check" (Crucial):
-
If the solution contains acids (e.g., Trifluoroacetic acid from HPLC): Add Sodium Bicarbonate (
) slowly until effervescence stops.[1] -
Why? This prevents the nitrile group from hydrolyzing or reacting in the waste drum, which can pressurize the container over time.
-
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy (unless halogenated solvents like DCM were used).
-
Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.
Scenario C: Contaminated Debris (Gloves, Syringes)[1][2]
-
Sharps: Syringes contaminated with the urea must go into Puncture-Proof Sharps Containers , not soft trash.
-
Soft Solids: Nitrile gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags and placed in the Dry Hazardous Waste box.
Part 4: Emergency Spill Response
In the event of a powder spill outside a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer recommended) , lab coat, and N95 dust mask or respirator (if powder is fine/aerosolized).[1]
-
Dry Cleanup: Do not wet the powder initially (avoids spreading). Cover with a spill pad or paper towels.
-
Collection: Gently sweep the powder using a brush and dustpan into a sealable container.
-
Wet Wipe: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Urea Derivatives and Nitrile Safety. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Nitriles. OSHA.gov. [Link][1][2]
Sources
- 1. mzCloud – 1 3 Cyanophenyl 3 2R 4S 5S 5 4 4 fluorophenyl 1 piperazinyl methyl 1 azabicyclo 2 2 2 oct 2 yl methyl urea [mzcloud.org]
- 2. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C30H26F4N6O | CID 118355809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. download.basf.com [download.basf.com]
Personal protective equipment for handling 1-(3-Cyanophenyl)-3-cyclopropylurea
Operational Safety & Handling Guide: 1-(3-Cyanophenyl)-3-cyclopropylurea
Part 1: Executive Safety Directive (The "Why")
As researchers, we often handle Novel Research Entities (NREs) where specific toxicological data is sparse. 1-(3-Cyanophenyl)-3-cyclopropylurea is a structural hybrid of an aryl nitrile and a substituted urea .
While simple ureas are often benign, this specific scaffold shares structural homology with kinase inhibitors (e.g., Lenvatinib intermediates) and soluble epoxide hydrolase (sEH) inhibitors . Therefore, we cannot treat this merely as a "nuisance dust."
The Core Risks:
-
The Nitrile Moiety (–CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic activation (via CYP450) can release cyanide ions in vivo, or hydrolysis in acidic waste streams can generate toxic amides.
-
The Urea Linker: Enhances bioavailability and hydrogen bonding. In a laboratory context, this increases the likelihood of skin absorption, especially when dissolved in polar aprotic solvents like DMSO or DMF.
-
Unknown Potency: Lacking a specific LD50, we apply Control Banding Level 3 (OEB 3) protocols: Treat as a potential reproductive toxin and sensitizer.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires a barrier strategy that accounts for both the solid state (dust generation) and the solution state (solvent-mediated permeation).
PPE Specification Table
| Component | Standard Requirement | Technical Justification (The "Why") |
| Respiratory | N95 (Minimum) or P100 | Urea derivatives are often fluffy, electrostatic solids. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Hand Protection (Solid) | Nitrile (5 mil / 0.12mm) | Sufficient for dry solid handling. Inspect for pinholes. |
| Hand Protection (Solution) | Double Gloving or Laminate (Silver Shield) | Critical: If dissolved in DMSO/DMF, standard nitrile degrades in <15 mins. The solvent acts as a "carrier," dragging the urea through the glove and skin. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Urea dusts are severe ocular irritants (mechanical + chemical). |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. |
Part 3: Operational Protocols
Workflow Logic: The "Clean-Dirty" Line
We utilize a unidirectional workflow to prevent cross-contamination.
Figure 1: Unidirectional workflow to minimize exposure. All "Open" operations occur within the Vented Enclosure.
Step-by-Step Handling Guide
Step 1: Weighing & Static Control
-
The Issue: Cyclopropylurea derivatives are prone to static charge. They will "jump" off the spatula.
-
The Fix: Use an anti-static gun or ionizer bar inside the balance enclosure. Do not use plastic weighing boats; use glass weighing funnels or antistatic paper.
Step 2: Solubilization (The High-Risk Moment)
-
Most accidents occur here. You are likely using DMSO, DMF, or DMAc.
-
Protocol:
-
Place the glass vial containing the solid into a secondary container (beaker).
-
Add solvent slowly down the side.
-
STOP: If you spill the solution on your glove, change gloves immediately. The solvent will permeate the nitrile in minutes, carrying the cyanophenyl urea with it.
-
Step 3: Reaction Monitoring
-
Avoid acidic conditions if possible.[1][2] Strong acids (HCl, H2SO4) at high heat can hydrolyze the nitrile group, potentially releasing small amounts of HCN gas or converting the compound to the amide/acid.
-
Self-Validating Check: Keep a pH strip wet with buffer near the reaction vent if using acidic reagents. Any color change indicates acid vapor escape.
Part 4: Waste Disposal & Decontamination
Disposal must follow the chemical nature of the breakdown products.
Disposal Decision Tree
Figure 2: Waste segregation logic. Never mix nitrile-containing waste with strong oxidizers or concentrated acids.
Specific Disposal Instructions:
-
Liquid Waste: Dispose of in "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).
-
Critical: Label the tag with "Contains Organic Nitriles." This alerts EHS to not mix this carboy with strong oxidizers (like Nitric Acid waste), which could cause an energetic reaction.
-
-
Solid Waste: All gloves and weighing papers must be double-bagged in clear polyethylene bags and labeled as "Hazardous Debris."
-
Spill Cleanup:
-
Solid Spill: Do not sweep (creates dust). Use a wet wipe or a HEPA vacuum designated for hazardous chemicals.
-
Solution Spill: Cover with absorbent pads. Clean surface with 10% bleach solution (oxidizes traces) followed by water.
-
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
PubChem. Compound Summary: Urea Derivatives & Nitrile Safety. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles.
-
Sigma-Aldrich (Merck). Safety Data Sheet: General Aryl Ureas. (Used for analog control banding).
(Note: As this specific compound is a research intermediate, specific regulatory LD50 data is extrapolated from structural analogs like Lenvatinib intermediates and general aryl nitriles.)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
